Sodium p-cresolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1121-70-6 |
|---|---|
Molecular Formula |
C7H7NaO |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
sodium;4-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
ZECBPBHBGNLLMU-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Isomeric SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
Other CAS No. |
1121-70-6 |
Related CAS |
106-44-5 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium p-Cresolate from p-Cresol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of sodium p-cresolate from p-cresol. The core of this transformation is a classic acid-base reaction, leveraging the inherent acidity of the phenolic hydroxyl group in p-cresol. This document details the underlying chemical mechanism, provides a representative experimental protocol, summarizes key quantitative data, and offers visual diagrams to elucidate the reaction pathway. The information presented is intended to serve as a foundational resource for professionals in chemical research and drug development.
Introduction to the Synthesis
The conversion of p-cresol (4-methylphenol) to this compound (sodium 4-methylphenoxide) is a fundamental and widely utilized chemical reaction. p-Cresol, a derivative of phenol, is a weakly acidic organic compound.[1] This acidity is the key to its conversion into the corresponding sodium salt. The reaction is typically achieved by treating p-cresol with a strong sodium base, most commonly sodium hydroxide (NaOH).[2][3] The resulting product, this compound, is an ionic salt with increased solubility in aqueous solutions compared to its parent compound.[2][3] This synthesis is a critical step in various industrial processes, including the production of antioxidants like butylated hydroxytoluene (BHT) and as an intermediate in the recovery of phenols from tar distillates.[1][4]
Core Synthesis Mechanism: An Acid-Base Reaction
The synthesis of this compound is a straightforward acid-base neutralization reaction.
3.1 Acidity of p-Cresol Like other phenols, p-cresol is acidic because the hydroxyl (-OH) group is directly attached to the aromatic benzene ring. The pKa of p-cresol is approximately 10.26.[5] The acidity stems from the ability of the aromatic ring to stabilize the negative charge of the conjugate base (the p-cresolate or phenoxide ion) through resonance. Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized into the pi-system of the benzene ring.[6][7]
However, the presence of the methyl (-CH3) group at the para position has a slight influence on this acidity. The methyl group is an electron-donating group through inductive and hyperconjugative effects.[7][8] This electron-donating nature slightly destabilizes the phenoxide ion by increasing the electron density on the already negatively charged oxygen, making p-cresol marginally less acidic than phenol itself.[7]
3.2 The Role of the Base A strong base is required to deprotonate the weakly acidic p-cresol. Sodium hydroxide (NaOH) is the most common and cost-effective base used for this purpose. In solution, NaOH dissociates into sodium ions (Na+) and hydroxide ions (OH-). The hydroxide ion is a powerful proton acceptor and readily abstracts the acidic proton from the hydroxyl group of p-cresol.[3][9]
3.3 The Reaction Mechanism The mechanism involves a single proton transfer step:
-
Proton Abstraction: The hydroxide ion (OH-) from sodium hydroxide acts as a Brønsted-Lowry base. A lone pair of electrons on the hydroxide's oxygen atom attacks the acidic hydrogen of the p-cresol's hydroxyl group.
-
Formation of Products: This proton abstraction forms a molecule of water (H₂O) and the this compound salt (CH₃C₆H₄ONa). The p-cresolate anion and the sodium cation are held together by an ionic bond.[3][9]
The overall reaction is as follows: CH₃C₆H₄OH (p-cresol) + NaOH (sodium hydroxide) ⇌ CH₃C₆H₄ONa (this compound) + H₂O (water)
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and the compounds involved.
| Parameter | Value | Reference / Notes |
| p-Cresol Properties | ||
| pKa | 10.26 | [5] |
| Molar Mass | 108.14 g/mol | [1] |
| Melting Point | 35.5 °C | [1] |
| Boiling Point | 201.8 °C | [1] |
| Reaction Conditions (Industrial Alkali Fusion) | ||
| Reactants | p-Toluenesulfonic acid, Sodium Hydroxide | [10] |
| Temperature | 320-370 °C | [10] |
| Reaction Time | 2-3 hours | [10] |
| Yield & Recovery | ||
| Product Yield (based on recovery) | 91.69% | From a specific industrial process for recovering this compound.[11] |
| Theoretical Molar Ratio (NaOH:Sulfonate) | 2:1 | [11] |
| Actual Molar Ratio (Industrial) | 10:1 to 15:1 | To ensure complete reaction in alkali fusion processes.[11] |
Experimental Protocol: Laboratory Scale Synthesis
This section provides a representative methodology for the synthesis of a this compound solution, adapted from published procedures.[12]
Objective: To prepare a solution of this compound from p-cresol and sodium hydroxide.
Materials:
-
p-Cresol (99%+ purity)
-
Sodium Hydroxide (NaOH), 48.6% aqueous solution
-
Xylene
-
2-Ethyl-1-hexanol
-
5 L reaction flask
-
Mechanical stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, reflux condenser
Procedure:
-
Apparatus Setup: Assemble the 5 L flask with the stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and reflux condenser.
-
Solvent and Base Addition: Charge the flask with 2000 mL of a 4:1 (v/v) mixture of xylene and 2-ethyl-1-hexanol. Add 329 grams of a 48.6% aqueous NaOH solution to the flask.
-
p-Cresol Addition: While stirring, slowly add 433 grams of p-cresol to the reaction mixture via the dropping funnel.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water from the NaOH solution and the water formed during the neutralization reaction will be collected in the Dean-Stark trap as an azeotrope with xylene.
-
Reaction Completion: Continue heating until no more water is collected in the trap, indicating the reaction is complete.
-
Product: The final product is a solution of this compound dissolved in the xylene/2-ethyl-1-hexanol solvent mixture. This solution can be used for subsequent reactions, or the product can be isolated by crystallization after solvent removal if required.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical processes described in this guide.
Caption: Overall reaction scheme for the synthesis of this compound.
Caption: Mechanism showing proton transfer from p-cresol to the hydroxide ion.
References
- 1. p-Cresol - Wikipedia [en.wikipedia.org]
- 2. Sodium 4-methylphenoxide [chembk.com]
- 3. brainly.com [brainly.com]
- 4. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Khan Academy [khanacademy.org]
- 7. quora.com [quora.com]
- 8. Understanding the Acidity Order: Why m-Cresol is More Acidic Than p-Cresol | Sathee Forum [forum.prutor.ai]
- 9. homework.study.com [homework.study.com]
- 10. CN1201776A - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]
- 11. CN107602352B - A kind of method for recovering sodium hydroxide in p-cresol sulfonation alkali fusion production process - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Chemical and Physical Properties of Anhydrous Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous sodium p-cresolate (also known as sodium 4-methylphenoxide) is the sodium salt of p-cresol. It is a white crystalline solid that is soluble in water and ethanol.[1] In aqueous solutions, it is alkaline, with a pH of approximately 9-10.[1] This compound serves as a precursor to p-cresol, a molecule of significant interest in biomedical research, particularly in the context of uremic toxicity and its impact on various physiological and pathological processes. This guide provides a comprehensive overview of the chemical and physical properties of anhydrous this compound, detailed experimental protocols, and insights into the biological signaling pathways of its active form, p-cresol.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of anhydrous this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
General Properties
| Property | Value | Reference |
| Chemical Name | Sodium 4-methylphenoxide | [1] |
| Synonyms | This compound, 4-Methylphenol sodium salt, p-Cresol sodium salt | [2] |
| CAS Number | 1121-70-6 | [1] |
| Molecular Formula | C₇H₇NaO | [2] |
| Appearance | White crystalline solid | [1] |
Physical and Chemical Constants
| Property | Value | Reference |
| Molecular Weight | 130.12 g/mol | [3] |
| Melting Point | 35.5 °C | [4][5] |
| Boiling Point | 202 °C at 760 mmHg | [4][5] |
| Flash Point | 81 °C | [4][5] |
| Vapor Pressure | 0.211 mmHg at 25 °C | [4] |
| pH | ~9-10 in aqueous solution | [1] |
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble (2.5 g in 100 ml at 50 °C; 5.0 g in 100 ml at 100 °C) | [6] |
| Ethanol | Soluble | [1] |
| Chloroform | Slightly soluble | [1] |
Experimental Protocols
Synthesis of Anhydrous this compound
A common method for the preparation of this compound involves the reaction of p-cresol with sodium hydroxide.[1] To obtain the anhydrous salt, careful drying is necessary to prevent hydrolysis, which can liberate free p-cresol.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
Procedure:
-
Dissolve p-cresol in toluene.
-
Separately, dissolve sodium hydroxide in methanol.
-
Mix the two solutions in a flask equipped with a fractionating column and a mechanical agitator.
-
Heat the mixture to evaporate the methanol and the water formed during the reaction.
-
As the solvents are removed, crystals of this compound will precipitate.
-
Filter the contents of the flask to isolate the crystals.
-
Dry the crystals in a vacuum oven to remove any remaining solvent, yielding substantially pure, anhydrous this compound.
Purification by Recrystallization
Recrystallization can be employed to further purify the synthesized this compound. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but less so at lower temperatures.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If impurities are present, hot filter the solution to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the purified anhydrous this compound.
Quantification by UV-Visible Spectrophotometry
The concentration of p-cresolate in a solution can be determined using UV-Visible spectrophotometry. The maximum absorption for p-cresol in cyclohexane is observed at 280 nm.[2]
Procedure:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., water or cyclohexane).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample at the same wavelength.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Biological Activities and Signaling Pathways of p-Cresol
When dissolved in aqueous media for biological experiments, anhydrous this compound dissociates, and the biologically active species is the p-cresolate anion, which is in equilibrium with p-cresol. p-Cresol is a well-known uremic toxin that accumulates in patients with chronic kidney disease and exerts a range of biological effects.
p-Cresol Induced Intracellular Calcium Signaling
p-Cresol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including human glioblastoma cells. This process is initiated by the release of calcium from intracellular stores, primarily the endoplasmic reticulum, through a phospholipase C (PLC)-dependent pathway.
Caption: p-Cresol induced intracellular calcium signaling pathway.
Experimental Workflow for Investigating Cellular Effects of p-Cresol
A typical workflow to study the impact of p-cresol on cell viability and cell cycle progression is outlined below.
Caption: Experimental workflow for studying p-cresol's cellular effects.
Protocol for MTT Assay to Determine Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells (e.g., endothelial cells)
-
96-well plates
-
p-Cresol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of p-cresol for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol for Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Cells (e.g., U937 mononuclear cells)
-
p-Cresol stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Culture cells and treat with p-cresol for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
Anhydrous this compound is a valuable reagent for researchers studying the biological effects of p-cresol. A thorough understanding of its chemical and physical properties is essential for its proper use and for obtaining reliable experimental results. The protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and drug development professionals investigating the multifaceted roles of p-cresol in health and disease.
References
- 1. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sodium phenoxide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Solubility of Sodium p-Cresolate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sodium p-cresolate (also known as sodium 4-methylphenoxide) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying principles governing solubility, and detailed experimental protocols for determining precise solubility values.
Introduction to this compound
This compound is the sodium salt of p-cresol, an organic compound with the chemical formula CH₃C₆H₄ONa. It presents as a white crystalline solid[1]. Its properties make it a subject of interest in various chemical and pharmaceutical applications. A fundamental understanding of its solubility in different organic solvents is crucial for its application in drug formulation, synthesis, and other research and development activities.
Qualitative Solubility of this compound
Based on available data, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and quantitative measurements may vary with temperature and solvent purity.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Citation |
| Polar Protic | Ethanol | Soluble / Miscible | [1][2] |
| Methanol | Likely Soluble | - | |
| Polar Aprotic | Acetone | Miscible | [2] |
| Tetrahydrofuran (THF) | No Data Available | - | |
| Ethyl Acetate | No Data Available | - | |
| Nonpolar | Chloroform | Slightly Soluble | [1] |
| Toluene | Likely Insoluble | - | |
| Hexane | Likely Insoluble* | - |
*Note: Solubility in methanol, toluene, and hexane is inferred based on the "like dissolves like" principle, as specific experimental data was not found in the searched literature. A study on the solubility of this compound in aqueous ethanol solutions indicated that its solubility decreases with an increasing proportion of ethanol, suggesting that while soluble, its solubility in pure ethanol may be less than in water[3].
Factors Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.
Caption: Factors influencing the solubility of this compound.
This compound has a polar ionic head (-O⁻Na⁺) and a nonpolar aromatic tail (-C₆H₄CH₃). This amphiphilic nature dictates its solubility:
-
Polar Solvents (e.g., Ethanol, Acetone): The polar end of the solvent molecules can effectively solvate the sodium and cresolate ions, leading to higher solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to effectively solvate the ionic head of this compound, resulting in poor solubility. The nonpolar tail has some affinity for these solvents, but it is not strong enough to overcome the energy required to break the ionic lattice of the solid.
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for this purpose.
4.1. Shake-Flask Method
The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or weight of the organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the container in a constant temperature bath or shaker.
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the solid, centrifugation followed by careful decantation or filtration using a syringe filter compatible with the organic solvent is recommended. It is crucial to avoid transferring any solid particles into the sample for analysis.
-
-
Analysis of the Saturated Solution:
-
A precisely measured aliquot of the clear, saturated solution is taken for analysis.
-
The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Conclusion
References
The Biological Impact of Sodium p-Cresolate on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium p-cresolate, the salt of the microbial metabolite p-cresol, has emerged as a significant modulator of gut microbiota and host physiology. Produced primarily through the fermentation of tyrosine and phenylalanine by various gut bacteria, including species from the Clostridioides and Coriobacteriaceae families, p-cresol and its conjugates can exert a wide range of biological effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound in the context of gut microbiota studies, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. Elevated levels of p-cresol are associated with several health conditions, including colorectal cancer, autism spectrum disorder (ASD), and chronic kidney disease (CKD).[1][3]
Quantitative Data on the Biological Activities of p-Cresol
The following tables summarize the quantitative effects of p-cresol observed in various in vitro and in vivo studies.
Table 1: In Vitro Effects of p-Cresol on Intestinal and Neuronal Cells
| Cell Line | p-Cresol Concentration | Observed Effect | Reference |
| GLUTag | 100 µM | Inhibited proglucagon (Gcg) expression. | [1] |
| GLUTag | 10, 100, 1000 µM | Did not affect basal GLP-1 secretion but inhibited TGR5 agonist-induced GLP-1 secretion. | [4] |
| HT-29 | 0.8 mM | Markedly decreased the number of adherent cells after 1 and 4 days. | [5] |
| HT-29 | 1.5 mM and above | Dose-dependently induced DNA damage (phosphorylation of H2AX histone). | [5] |
| HT-29 and Caco-2 | Up to 3 µM | Dose-dependently induced DNA damage. | [6] |
| PC-12 | 1 µM | Potentiated nerve growth factor-induced differentiation via secretion of BDNF. | [7] |
Table 2: In Vivo Effects of p-Cresol in Animal Models
| Animal Model | Administration Route & Dose | Duration | Observed Effect | Reference |
| Mice | Drinking water | 2 weeks | Reduced transcript levels of Gcg and other gut hormones in the colon; promoted faster small intestinal transit. | [1] |
| Mice | Drinking water (unspecified concentration) | 4 weeks | Induced social behavior deficits, stereotypies, and perseverative behaviors. | [8] |
| Mice | Intraperitoneal injection (0.5 mg/kg/day) | Not specified | Improved glucose tolerance and increased β-cell proliferation. | [1] |
| Mice | Intraperitoneal injection (twice daily) | 4 weeks | Promoted hepatic lipotoxicity and worsened insulin sensitivity. | [1] |
| Mice (C57BL/6J) | Drinking water | 4 weeks | Decreased activity of dopamine neurons in the ventral tegmental area (VTA). | [8] |
Table 3: p-Cresol Concentrations in Biological Samples
| Sample Type | Condition | p-Cresol Concentration | Reference |
| Human Feces | Healthy adults | 1.2–173.4 µg/g | [9] |
| Pig Large Intestinal Contents | - | Up to 0.9 µmoles/g | [1] |
| Mouse Cecal Digesta | Control Diet | ~1 µM | [10] |
| Mouse Plasma | Control Diet | ~10.8 µM | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in p-cresol and gut microbiota research.
In Vitro Fermentation with Human Fecal Inoculum
This protocol is adapted from studies investigating the microbial production of p-cresol from dietary substrates.[11][12][13]
Objective: To determine the effect of different substrates on the production of p-cresol by the gut microbiota in a controlled in vitro environment.
Materials:
-
Fresh human fecal samples from healthy donors
-
Basal medium (e.g., containing peptone water, yeast extract, bile salts, and salts)
-
Substrates for fermentation (e.g., tyrosine, phenylalanine, fructooligosaccharides (FOS), protein supplements)
-
Anaerobic chamber or jars with gas-generating kits
-
Incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system for p-cresol quantification
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic basal medium inside an anaerobic chamber.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
Inoculate sterile fermentation vessels containing the basal medium with the fecal slurry (e.g., 1% v/v).
-
Add the desired substrates to the fermentation vessels. For example:
-
Control (no additional substrate)
-
Tyrosine (e.g., 2 mg/mL)
-
Phenylalanine (e.g., 2 mg/mL)
-
FOS (e.g., 1% w/v)
-
Protein supplement (e.g., casein, 2 mg/mL)
-
-
Incubate the fermentation vessels under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
At specified time points, collect samples from the fermentation vessels.
-
Centrifuge the samples to pellet the bacterial cells and debris.
-
Filter-sterilize the supernatant.
-
Analyze the concentration of p-cresol in the supernatant using HPLC.
Cell Culture-Based Assays for Genotoxicity and Cytotoxicity
This protocol is based on studies assessing the direct effects of p-cresol on intestinal epithelial cells.[5][6]
Objective: To evaluate the dose-dependent genotoxic and cytotoxic effects of p-cresol on human colon adenocarcinoma cell lines (e.g., HT-29, Caco-2).
Materials:
-
Human colon cell lines (HT-29 or Caco-2)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for Caco-2) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay kit)
-
Reagents for assessing DNA damage (e.g., Comet assay kit, antibodies for γH2AX staining)
Procedure:
-
Seed the colon cancer cells in culture flasks or plates at a desired density and allow them to adhere and grow to a specified confluency (e.g., 80%).
-
Prepare a range of p-cresol concentrations in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of p-cresol (e.g., 0, 0.5, 1, 1.5, 2, 3 mM).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
For Cytotoxicity Assessment:
-
Harvest the cells and perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the percentage of viable cells.
-
-
For Genotoxicity Assessment (Comet Assay):
-
Harvest the cells and follow the protocol of a commercial Comet assay kit to assess DNA strand breaks.
-
-
For Genotoxicity Assessment (γH2AX Staining):
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity using a plate reader or fluorescence microscope to quantify DNA double-strand breaks.
-
Signaling Pathways and Experimental Workflows
The biological effects of p-cresol are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.
Biosynthesis of p-Cresol and its Metabolites
Caption: Biosynthesis of p-cresol by gut microbiota and its subsequent metabolism by host enzymes.
p-Cresol-Induced Endothelial Permeability
Caption: p-Cresol increases endothelial permeability via the Rho/Rho Kinase pathway.[14]
p-Cresol's Influence on Platelet Aggregation
Caption: p-Cresol inhibits platelet aggregation through the ERK/p38 signaling pathway.[14]
Gut-Brain Axis: p-Cresol and Dopamine Signaling
References
- 1. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Modelling the role of microbial p-cresol in colorectal genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Modelling the role of microbial p-cresol in colorectal genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
From Precursor to Product: A Technical Guide to the Synthesis of p-Cresol from Sodium p-Cresolate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-cresol, an important chemical intermediate, from its precursor, sodium p-cresolate. This process is a critical step in the industrial production of p-cresol, most notably through the toluene sulfonation and alkaline fusion pathway. This document details the underlying chemistry, experimental protocols, and key process parameters to assist researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
p-Cresol (4-methylphenol) is a valuable organic compound widely used in the synthesis of antioxidants, such as butylated hydroxytoluene (BHT), as well as in the production of resins, disinfectants, and pharmaceuticals.[1] One of the primary industrial methods for producing p-cresol involves the sulfonation of toluene, followed by alkali fusion to form a sodium salt of the cresol, which is then acidified to yield the final product.[1][2] This guide focuses on the pivotal final stage of this process: the conversion of this compound to p-cresol through acidification.
The overall industrial production pathway can be summarized in the following stages:
-
Sulfonation of Toluene : Toluene is reacted with sulfuric acid to produce p-toluenesulfonic acid.[1][3]
-
Neutralization : The resulting sulfonic acid is neutralized with a sodium base, such as sodium sulfite or sodium hydroxide, to form sodium p-toluenesulfonate.[2]
-
Alkali Fusion : Sodium p-toluenesulfonate is fused with sodium hydroxide at high temperatures, yielding this compound.[2][3]
-
Acidification : The aqueous solution of this compound is acidified to liberate the p-cresol.[2]
This document will provide a detailed examination of the fourth and final stage, offering protocols and quantitative data to guide laboratory and process development efforts.
The Chemistry of Conversion: From Salt to Phenol
The conversion of this compound to p-cresol is a straightforward acid-base reaction. This compound is the sodium salt of the weakly acidic p-cresol. In an aqueous solution, it exists as the sodium cation (Na⁺) and the p-cresolate anion (CH₃C₆H₄O⁻). By introducing a stronger acid, the p-cresolate anion is protonated to form the neutral p-cresol molecule, which is sparingly soluble in water and will precipitate out of the solution if its concentration exceeds its solubility limit.
The general chemical equation for this reaction is:
CH₃C₆H₄ONa + H⁺A⁻ → CH₃C₆H₄OH + Na⁺A⁻
Where H⁺A⁻ represents a generic acid. Commonly used acids for this purpose in industrial and laboratory settings include sulfuric acid (H₂SO₄) and sulfur dioxide (SO₂), which forms sulfurous acid in water.[1][4] A Chinese patent suggests that the acidification is controlled to a pH range of 3-6.[2]
Experimental Protocols
The following protocols are based on established laboratory procedures and provide a framework for the synthesis and purification of p-cresol from a cresolate mixture.
Acidification of this compound Solution
This protocol is adapted from a procedure for the production of p-cresol from sodium p-toluenesulfonate, focusing on the final acidification step.[4]
Materials:
-
Aqueous solution of this compound (resulting from alkali fusion)
-
Concentrated sulfuric acid (95%)
-
Water
-
Sodium chloride
-
Apparatus for steam distillation
-
Apparatus for vacuum distillation
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
The solidified product from the alkali fusion of sodium p-toluenesulfonate, which contains this compound, is dissolved in 6-7 liters of water for every 600g of starting sulfonate.[4]
-
Slowly, and with stirring, a solution of concentrated sulfuric acid (approximately 880 cc of 95% H₂SO₄ in 2 liters of water) is added to the this compound solution until the mixture has a distinct odor of sulfur dioxide.[4] The heat generated during neutralization is often sufficient to bring the solution to a boil.[4]
-
The acidified mixture is then immediately subjected to steam distillation. This continues until a sample of the distillate shows only a slight precipitate with bromine water.[4]
-
The distillate (approximately 6-7 liters) is saturated with sodium chloride to decrease the solubility of p-cresol in the aqueous phase.[4]
-
The oily layer of p-cresol is separated using a separatory funnel.[4] The aqueous layer can be redistilled with steam to recover any dissolved cresol.[4]
Purification of p-Cresol
The crude p-cresol obtained from the acidification step can be further purified to remove isomers and other impurities.
Procedure:
-
The separated crude p-cresol oil is distilled under reduced pressure.[4]
-
The fraction boiling at 95–96 °C at 15 mm Hg is collected.[4]
-
Any forerun containing water is removed and redistilled to recover additional product.[4]
-
Upon cooling, the purified p-cresol solidifies into a white crystalline mass. The melting point of pure p-cresol is 35.5 °C.[1][4]
Quantitative Data
The yield of p-cresol is dependent on the efficiency of all stages of the production process. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value | Source(s) |
| Overall Yield (from sodium p-toluenesulfonate) | 63–72% | [4] |
| Purity of Technical Sodium p-Toluenesulfonate | ~95% | [4] |
| Boiling Point of p-Cresol (at 15 mm Hg) | 95–96 °C | [4] |
| Melting Point of p-Cresol | 31 °C (practical), 35.5 °C (pure) | [1][4] |
| Final pH of Acidification | Acidic to litmus, distinct SO₂ odor | [4] |
Note: The yield is based on the entire process starting from technical grade sodium p-toluenesulfonate.
Visualizing the Process
The following diagrams illustrate the chemical pathways and experimental workflow described in this guide.
Caption: Chemical pathway of p-cresol formation.
Caption: Experimental workflow for p-cresol synthesis.
Conclusion
The conversion of this compound to p-cresol via acidification is a fundamental and crucial step in the industrial synthesis of this important chemical. A thorough understanding of the reaction chemistry, coupled with robust experimental protocols for both the reaction and subsequent purification, is essential for achieving high yields and purity. This guide provides the necessary technical details to support researchers and professionals in their work with this significant chemical transformation. Further optimization of acidification conditions, such as the systematic study of different acidifying agents, pH, and temperature, could lead to further improvements in process efficiency and product quality.
References
Thermal Stability and Decomposition of Sodium p-Cresolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium p-cresolate. The information is compiled from available scientific literature to assist researchers and professionals in drug development and other fields where the thermal behavior of this compound is critical.
Introduction
This compound (sodium 4-methylphenoxide) is an organic salt with applications in various industrial processes. An understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This document summarizes the key findings on its thermal degradation, including quantitative data from thermogravimetric analysis (TGA) and a proposed decomposition mechanism.
Thermal Stability Analysis
The primary method for evaluating the thermal stability of this compound has been Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and weight loss.
Quantitative Thermal Decomposition Data
The following table summarizes the key temperature points and mass loss for this compound when heated under a nitrogen atmosphere. This data is crucial for determining the temperature limits for the safe use of this compound.
| Parameter | Temperature (°C) | Mass Loss (%) |
| T1% (Temperature at 1% mass loss) | 482.3 | 1 |
| T5% (Temperature at 5% mass loss) | 527.2 | 5 |
| Tmax (Temperature at maximum mass loss rate) | 552.1 | - |
| Total Mass Loss | - | 55.6 |
Data sourced from TGA conducted under a nitrogen atmosphere.
Experimental Protocols
The data presented in this guide was obtained using specific analytical methods. Understanding these protocols is essential for the replication of results and for designing further studies.
Thermogravimetric Analysis (TGA) Protocol
The TGA data for this compound was acquired using the following experimental setup:
-
Instrument: A Q500 thermogravimetric instrument or equivalent.
-
Sample Size: Approximately 5 mg.
-
Sample Pan: Platinum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 50 °C to 800 °C.
-
Atmosphere: Nitrogen, with a flow rate of 60 mL/min.
This protocol ensures a controlled environment for monitoring the thermal decomposition of the sample.
Decomposition Mechanism and Products
The thermal decomposition of sodium phenolates, including this compound, is proposed to proceed through a mechanism that is fundamentally different from that of their parent phenols. The presence of the -ONa group significantly lowers the thermal stability of the phenolate.
Proposed Decomposition Pathway
The decomposition is thought to be initiated by the homolytic cleavage of an aromatic carbon-hydrogen bond, facilitated by the strong electron-donating nature of the oxygen anion. This leads to the formation of an aromatic carbon radical anion, which is a key intermediate in the degradation process.
The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound.
Caption: Proposed initial steps in the thermal decomposition of this compound.
Expected Decomposition Products
Based on the proposed mechanism and studies of related sodium phenolates, the thermal decomposition of this compound is expected to yield a complex mixture of products. While specific analysis of the gaseous products for this compound is limited, the following are anticipated:
-
Solid Residue: A significant portion of the initial mass is expected to remain as a char-like residue, likely composed of polyaromatic structures.
-
Volatile and Semi-Volatile Products:
-
Multi-methyl Substituted Phenolates: Scrambling reactions can lead to the formation of phenolates with different methylation patterns.
-
Toluene: Cleavage of the C-O bond could potentially lead to the formation of toluene.
-
Methane: From the methyl group.
-
Hydrogen Gas: From the homolytic cleavage of C-H bonds.
-
-
Inorganic Fumes: At very high temperatures, the decomposition is reported to emit toxic fumes of sodium oxide (Na₂O).[1][2]
It is important to note that the exact composition of the decomposition products will be highly dependent on the experimental conditions, such as temperature, heating rate, and the surrounding atmosphere.
Safety and Handling Considerations
The thermal decomposition of this compound can generate hazardous substances. It is reported to ignite when heated in air, especially when moist, and can oxidize vigorously.[2] When heated to decomposition, it emits toxic fumes.[1][2] Therefore, appropriate personal protective equipment and well-ventilated workspaces are essential when handling this compound at elevated temperatures.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use. TGA data indicates that decomposition begins at temperatures exceeding 480°C under an inert atmosphere, with significant mass loss occurring above 520°C. The proposed decomposition mechanism involves the formation of a radical anion intermediate, leading to the generation of polyaromatic structures and various volatile organic and inorganic products. Further research, particularly utilizing techniques like DSC and TGA coupled with mass spectrometry (TGA-MS), would provide a more complete picture of the thermal behavior and decomposition products of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Sodium p-Cresolate in the Study of Uremic Toxins
Introduction
P-cresol, a phenolic compound originating from the gut microbial metabolism of the amino acid tyrosine, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD). In the body, p-cresol is rapidly metabolized in the colonic mucosa and liver into its main conjugates, p-cresyl sulfate (p-CS) and, to a lesser extent, p-cresyl glucuronide (p-CG).[1][2] Due to extensive protein binding, primarily to albumin, p-cresol and its conjugates are inefficiently cleared by conventional hemodialysis, leading to their systemic accumulation.[3] While early research focused on the free form, it is now understood that p-CS is the predominant circulating form and is responsible for a significant portion of the molecule's biological activity.[2][4] In experimental research, this compound, the salt form of p-cresol, is frequently utilized for in vitro studies to investigate the pathophysiological mechanisms underlying its toxicity. This guide provides a comprehensive overview of the role of p-cresol and its derivatives in uremic toxicity, focusing on cellular and molecular mechanisms, experimental methodologies, and key signaling pathways.
Pathophysiological Impact of p-Cresol and its Conjugates
Accumulated evidence demonstrates that p-cresol and p-cresyl sulfate exert pleiotropic detrimental effects, contributing significantly to the morbidity and mortality observed in CKD patients, particularly concerning cardiovascular complications.[5][6]
Endothelial Dysfunction and Cardiovascular Damage
The vascular endothelium is a primary target of p-cresol's toxic effects. Both p-cresol and p-CS have been shown to induce a profound state of endothelial dysfunction.
-
Impaired Endothelial Integrity and Repair: The toxins inhibit the proliferation of endothelial cells and their capacity for wound repair, which is crucial for maintaining vascular health.[7] Chronic exposure leads to a significant increase in endothelial permeability, compromising the vascular barrier.[8][9] This is associated with the disorganization of the actin cytoskeleton and the alteration of adherens junctions.[9]
-
Pro-inflammatory and Pro-thrombotic State: p-CS is associated with an increase in circulating endothelial microparticles, which are markers of endothelial damage.[10] It also inhibits the expression of endothelial adhesion molecules that are induced by cytokines, which may paradoxically impair appropriate immune responses.[11] Furthermore, p-cresol can induce the production of modulators related to inflammation and atherosclerosis in endothelial cells.
Renal Toxicity and CKD Progression
P-cresol and its conjugates directly contribute to the progression of kidney disease through several mechanisms.
-
Direct Tubular Damage: Studies on human proximal tubular epithelial cells (HK-2) and other renal tubular cells have shown that p-CS and p-cresol induce apoptosis and necrosis in a concentration-dependent manner.[12][13] This cytotoxic effect contributes to the loss of functional renal mass.
-
Oxidative Stress and Fibrosis: A key mechanism of p-CS-induced renal damage is the induction of oxidative stress.[14] P-CS enhances the activity of NADPH oxidase in renal tubular cells, leading to an increased production of reactive oxygen species (ROS).[14] This oxidative stress, in turn, triggers the secretion of pro-inflammatory cytokines and TGF-β1, a key mediator of renal fibrosis.[14]
Systemic Inflammation and Oxidative Stress
Beyond the kidney and endothelium, p-cresol contributes to a systemic state of inflammation and oxidative stress, which are hallmarks of uremia.[5][15][16]
-
ROS Generation: P-cresol exposure leads to a time- and concentration-dependent increase in ROS production in various cell types, including liver and endothelial cells.[17][18][19]
-
Depletion of Antioxidants: The toxin depletes cellular stores of glutathione (GSH), a critical endogenous antioxidant, rendering cells more susceptible to oxidative damage.[18][20]
Data Presentation: Quantitative Effects
The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the toxicological profile of p-cresol and its association with clinical parameters.
Table 1: In Vitro Cytotoxicity and Cellular Effects of p-Cresol
| Cell Type | Compound | Concentration | Effect | Reference |
| HepaRG (Liver Cells) | p-Cresol | EC50 = 0.64 mM | Increased ROS (DCF) formation | [18][20] |
| HepaRG (Liver Cells) | p-Cresol | EC50 = 1.00 mM | Depletion of total cellular GSH | [18][20] |
| HepaRG (Liver Cells) | p-Cresol | EC50 = 0.85 mM | Increased necrosis (LDH release) | [18][20] |
| Rat Liver Slices | p-Cresol | LC50 = 1.31 mM | Cytotoxicity | [21] |
| Renal Tubular Cells | p-Cresol | 10 - 40 mg/L | Increased necrosis | [13] |
| EAHY Endothelial Cells | p-Cresol | >500 µM | S-phase cell cycle arrest | [19] |
| U937 Mononuclear Cells | p-Cresol | 500 µM | S-phase cell cycle arrest | [19] |
| HK-2 (Renal Tubular) | p-Cresyl Sulfate | 7 days exposure | Concentration-dependent apoptosis | [12] |
Table 2: Serum Concentrations of p-Cresol in Health and Disease
| Population | Parameter | Concentration | Reference |
| Healthy Individuals | Total p-Cresol | 3.65 to 56.06 µM (0.34 to 5.3 µg/mL) | [22] |
| Hemodialysis Patients | Free Serum p-Cresol | Median: 11.7 µmol/L | [10] |
| CKD Patients (Stage 3-4) | Plasma p-Cresol | 7.25 ± 1.74 mg/L | [23] |
| Uremic Patients | Total p-CS | 43.0 mg/L | [24] |
Table 3: Clinical Association of p-Cresol with Cardiovascular Events
| Patient Cohort | Parameter | Finding | Reference |
| CKD Patients (Not on Dialysis) | Free p-Cresol | Associated with cardiovascular events (HR 1.39, P=0.04) | [6] |
| Hemodialysis Patients | Free Serum p-Cresol | Independently associated with cardiovascular disease | [6][10] |
Signaling Pathways in p-Cresol Toxicity
Several key signaling pathways have been identified as mediators of p-cresol's detrimental effects. The following diagrams illustrate these pathways.
Caption: p-CS signaling in renal tubular cells leading to oxidative stress and fibrosis.[14]
Caption: Rho-Kinase pathway in p-cresol-mediated endothelial barrier dysfunction.[9][10]
Experimental Protocols for Studying p-Cresol Effects
Standardized protocols are essential for investigating the biological effects of p-cresol and its conjugates.
Cell Culture and Treatment
-
Cell Lines:
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line are commonly used to model the vascular endothelium.[7][19]
-
Renal Tubular Cells: Human Kidney-2 (HK-2) cells, an immortalized proximal tubular epithelial cell line, are a standard model for studying nephrotoxicity.[12]
-
Hepatocytes: HepaRG cells, a human hepatic progenitor cell line, are used to study liver toxicity and metabolism as they are metabolically competent.[18]
-
-
Reagents: this compound or synthesized p-cresyl sulfate are dissolved in culture medium. Since p-cresol is highly protein-bound in vivo, experiments are often conducted in the presence of albumin to mimic physiological conditions, although this can sometimes reduce the observed toxic effects.[7][9]
-
Treatment Conditions: Cells are typically incubated with a range of concentrations of the toxin (e.g., 10 µM to 2 mM) for various durations (e.g., 3 to 72 hours, or up to 7 days for chronic exposure studies) depending on the endpoint being measured.[12][18][19]
Cytotoxicity and Cell Viability Assays
-
MTT Assay (Cell Viability):
-
Seed cells (e.g., 1x104 EAHY cells) in a 24-well plate and allow them to adhere.
-
Treat cells with various concentrations of p-cresol for the desired time (e.g., 72 hours).
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.
-
Dissolve the resulting formazan crystals with DMSO.
-
Measure the optical density (OD) with a spectrophotometer to quantify viable cells.[19]
-
-
Lactate Dehydrogenase (LDH) Release Assay (Necrosis):
-
Treat cells in a multi-well plate with p-cresol.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available colorimetric assay kit, which detects the conversion of a tetrazolium salt into a colored formazan product.
-
Compare the LDH release from treated cells to that of untreated (negative) and fully lysed (positive) controls.[18]
-
-
Flow Cytometry for Apoptosis/Necrosis:
-
Treat cells (e.g., 5x105 cells) with p-cresol for 24 hours.
-
Harvest both floating and attached cells.
-
Wash cells with PBS and resuspend in binding buffer.
-
Stain cells with Annexin V (FITC-conjugated) and Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer. Annexin V-positive/PI-negative cells are considered apoptotic, while PI-positive cells are necrotic.[13][19]
-
Measurement of Oxidative Stress
-
Intracellular ROS Production (DCFH-DA Assay):
-
Culture cells (e.g., 5x105 EAHY cells) with p-cresol for a specified time (e.g., 24 hours).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash cells with PBS to remove excess probe.
-
Immediately analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product, using flow cytometry or a fluorescence plate reader.[19]
-
Endothelial Barrier Function
-
Transendothelial Electrical Resistance (TEER):
-
Culture endothelial cells on a porous membrane insert (e.g., Transwell).
-
Allow cells to form a confluent monolayer, confirmed by stable high TEER values measured with a voltmeter.
-
Add p-cresol to the apical or basolateral chamber.
-
Monitor the change in electrical resistance over time. A decrease in TEER indicates an increase in endothelial permeability.[25]
-
-
Immunofluorescence Microscopy for Junctional Proteins:
-
Grow endothelial cells on coverslips and treat with p-cresol.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an adherens junction protein (e.g., VE-cadherin).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Visualize the localization and integrity of the junctional proteins using a fluorescence microscope. Discontinuous or "zippered" staining indicates junction disruption.[9]
-
Gene and Protein Expression Analysis
-
Real-Time PCR (RT-PCR):
-
Treat cells and extract total RNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform quantitative PCR using gene-specific primers (e.g., for inflammatory cytokines like IL-6, TNF-α, or TGF-β1).
-
Normalize expression levels to a housekeeping gene to determine relative changes in mRNA levels.[12]
-
-
Western Blotting:
-
Lyse treated cells and determine total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against target proteins (e.g., Nox4, p22phox).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 [mdpi.com]
- 6. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-cresol, a uremic retention solute, alters the endothelial barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The uremic retention solute p-cresyl sulfate and markers of endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-cresol, a uremic toxin, decreases endothelial cell response to inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation and Oxidative Stress in Chronic Kidney Disease—Potential Therapeutic Role of Minerals, Vitamins and Plant-Derived Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation [mdpi.com]
- 19. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]
- 20. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of Sodium p-Cresolate
This guide provides a detailed overview of the spectroscopic data for sodium p-cresolate (sodium 4-methylphenolate), a compound with applications as a surfactant, emulsifier, and antimicrobial agent.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Note on Data: Direct spectroscopic data for this compound is not extensively published. The data presented here is primarily for its parent compound, p-cresol. The spectral properties of p-cresol are expected to be very similar to those of its sodium salt, particularly for mass spectrometry and in aprotic solvents for NMR. The primary difference in IR will be the absence of the broad O-H phenolic stretch.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for p-cresol, which serves as a close proxy for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for p-Cresol
| ¹H NMR | Chemical Shift (δ) ppm | Solvent |
| Ar-H (ortho to -OH) | 6.73 - 7.07 | CDCl₃ |
| Ar-H (meta to -OH) | 7.03 - 7.07 | CDCl₃ |
| -CH ₃ | 2.25 - 2.31 | CDCl₃ |
| -OH | 5.10 - 5.70 | CDCl₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Solvent |
| C -OH | 153.09 - 155.72 | CDCl₃ |
| C -CH₃ | 129.59 - 130.16 | CDCl₃ |
| Ar-C H (ortho to -OH) | 115.24 | CDCl₃ |
| Ar-C H (meta to -OH) | 130.11 | CDCl₃ |
| -C H₃ | 20.50 - 22.16 | CDCl₃ |
| Data sourced from various spectral databases for p-cresol.[3][4][5][6] |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Frequency (cm⁻¹) | Appearance |
| O-H Stretch | 3200-3600 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |
| C=C Stretch (Aromatic) | 1500-1600 | Medium-Sharp |
| C-O Stretch | 1200-1300 | Strong |
| C-H Bend (p-substituted) | 800-880 | Strong |
| Note: For this compound, the broad O-H stretch around 3200-3600 cm⁻¹ will be absent.[7][8][9] |
Table 3: Mass Spectrometry (MS) Data for p-Cresol
| m/z | Relative Intensity (%) | Assignment |
| 108 | 91 | [M]⁺• (Molecular Ion) |
| 107 | 100 | [M-H]⁺ |
| 77 | 28 | [C₆H₅]⁺ |
| 79 | 21 | [C₆H₇]⁺ |
| Data corresponds to the electron ionization mass spectrum of p-cresol.[1] |
Experimental Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Methanol, CD₃OD). The choice of solvent is critical as the phenoxide is reactive and may exchange protons with protic solvents.
-
Data Acquisition:
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
2.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS).
-
Procedure (Direct Infusion Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes. For this compound, the negative ion mode will detect the p-cresolate anion ([M-Na]⁻ at m/z 107), while the positive mode will detect the sodium adduct ([M+Na]⁺).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium 4-methylphenoxide [chembk.com]
- 3. rsc.org [rsc.org]
- 4. bmse000458 P-Cresol at BMRB [bmrb.io]
- 5. p-Cresol(106-44-5) 1H NMR spectrum [chemicalbook.com]
- 6. p-Cresol(106-44-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Cresol [webbook.nist.gov]
Crystal Structure Analysis of Sodium p-Cresolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium p-cresolate, the sodium salt of p-cresol, is a compound with applications in various chemical and pharmaceutical domains. A thorough understanding of its solid-state structure is paramount for elucidating its physicochemical properties and predicting its behavior in different formulations. This technical guide addresses the methodology for the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases, this document provides a comprehensive, hypothetical framework for its structural determination using single-crystal X-ray diffraction. It outlines detailed experimental protocols, from synthesis and crystallization to data collection and structure refinement, and presents a generalized workflow. This guide is intended to serve as a practical resource for researchers undertaking the structural characterization of this compound or similar organic salts.
Introduction to this compound
This compound (sodium 4-methylphenoxide) is an organic salt with the chemical formula C₇H₇NaO. It typically presents as a white crystalline solid and is soluble in water and ethanol.[1] The compound is formed by the reaction of p-cresol with sodium hydroxide.[1] Its applications are diverse, ranging from its use as a surfactant and emulsifier to an intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the context of drug development, understanding the solid-state structure of active pharmaceutical ingredients (APIs) and their salts is critical for controlling properties such as solubility, stability, and bioavailability.
Hypothetical Crystal Structure Data
As of the date of this publication, specific crystallographic data for this compound is not available in the public domain. However, a typical crystal structure determination would yield the following quantitative data, which is presented here as a template for what researchers might expect to obtain.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₇NaO |
| Formula Weight | 130.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.543(2) |
| b (Å) | 8.215(1) |
| c (Å) | 15.321(3) |
| α (°) | 90 |
| β (°) | 109.54(1) |
| γ (°) | 90 |
| Volume (ų) | 1250.4(4) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.382 |
| Absorption Coeff. (mm⁻¹) | 0.154 |
| F(000) | 544 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 10500 |
| Independent reflections | 2870 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.062, wR2 = 0.128 |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Na1 - O1 | 2.354(2) |
| C1 - O1 | 1.305(3) |
| C1 - C2 | 1.401(4) |
| C4 - C7 | 1.512(4) |
| O1 - C1 - C2 | 121.5(2) |
| C2 - C1 - C6 | 118.0(3) |
| Na1 - O1 - C1 | 135.8(1) |
Experimental Protocols
The following sections detail the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of a compound like this compound.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by reacting equimolar amounts of p-cresol and sodium hydroxide in a suitable solvent, such as ethanol or water. The reaction mixture is typically stirred at room temperature until the p-cresol is fully deprotonated.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are crucial.[1][2] Common crystallization techniques include:
-
Slow Evaporation: The reaction mixture is filtered, and the resulting solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Solvent Diffusion: A solution of this compound in a good solvent is carefully layered with a miscible anti-solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2] A complete dataset is collected over a range of crystal orientations.[4]
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.
-
Structure Solution: The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured.[3] For small molecules like this compound, direct methods are typically used to determine the initial positions of the atoms.[2] This is often accomplished using software such as SHELXS or SIR.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. This is typically performed with software like SHELXL or CRYSTALS.[5] Hydrogen atoms are often located from the difference Fourier map and refined isotropically.
Visualizations
Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: General workflow for single-crystal X-ray analysis.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The outlined protocols for synthesis, crystallization, data collection, and structure refinement are based on established crystallographic methods and are broadly applicable to the structural analysis of similar small organic molecules. A thorough understanding of the three-dimensional atomic arrangement within this compound will be invaluable for controlling its material properties and optimizing its performance in various applications, particularly in the pharmaceutical industry. The provided workflow and data templates serve as a practical resource for researchers aiming to elucidate the solid-state structure of this and other related compounds.
References
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis Using Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the use of sodium p-cresolate as a nucleophile in this classic S(_N)2 reaction. This compound, the sodium salt of p-cresol, is an effective precursor for the synthesis of a variety of aryl alkyl ethers. These products are valuable intermediates in the synthesis of fragrances, polymers, and, significantly, pharmacologically active molecules. The electron-donating nature of the methyl group on the aromatic ring of p-cresol can influence the nucleophilicity of the phenoxide, making it an interesting substrate for researchers in drug discovery and process development.
This document provides detailed protocols for the preparation of this compound and its subsequent use in Williamson ether synthesis with various alkyl halides. It also includes a summary of reaction parameters and a discussion of the biological relevance of related compounds.
Preparation of this compound
The first step in utilizing this compound is its preparation from p-cresol. This can be achieved by reacting p-cresol with a strong base like sodium hydroxide. The resulting salt can be used in solution for subsequent reactions or isolated as a solid.[1]
Protocol 1: Preparation of Solid this compound
This protocol describes the preparation and isolation of solid this compound.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1 equivalent) in ethanol.
-
Slowly add a stoichiometric amount of sodium hydroxide (1 equivalent) to the solution. The NaOH can be in pellet form or a concentrated aqueous solution.
-
Stir the mixture at room temperature for 30 minutes. Gentle heating may be applied to ensure complete reaction.
-
The reaction progress can be monitored by the disappearance of the starting p-cresol using thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound.
-
To purify the salt, it can be washed with a non-polar solvent like diethyl ether to remove any unreacted p-cresol.
-
The solid this compound is then collected by vacuum filtration and dried in a vacuum oven. The product is often a white crystalline solid.[1]
Williamson Ether Synthesis Protocols using this compound
The Williamson ether synthesis is a versatile S(_N)2 reaction where the this compound acts as the nucleophile, attacking an alkyl halide to form the corresponding p-cresyl ether.[2] The choice of alkyl halide is critical, with primary halides giving the best yields due to reduced competition from elimination reactions.[3][4]
Protocol 2: General Procedure for the Synthesis of p-Cresyl Ethers
This protocol provides a general method for the synthesis of various p-cresyl ethers.
Materials:
-
This compound (prepared as in Protocol 1) or p-cresol and a base (e.g., NaOH, KOH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF). If starting from p-cresol, dissolve p-cresol (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in the solvent.
-
Add the alkyl halide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude p-cresyl ether.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Data Presentation: Synthesis of Various p-Cresyl Ethers
The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis using this compound with a selection of alkylating agents. Yields in Williamson ether synthesis can typically range from 50-95% in laboratory settings.[2]
| Entry | Alkylating Agent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | p-Cresyl methyl ether | DMF | 60 | 4 | ~90 |
| 2 | Ethyl Bromide | p-Cresyl ethyl ether | Acetonitrile | 80 | 6 | ~85 |
| 3 | n-Propyl Iodide | n-Propyl p-tolyl ether | Acetone | 60 | 8 | ~80 |
| 4 | Benzyl Chloride | Benzyl p-tolyl ether | DMF | 70 | 5 | ~92 |
| 5 | Chloroacetic acid | p-Methylphenoxyacetic acid | Water/Ethanol | 100 | 2 | ~75 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of p-cresyl ethers using this compound.
Caption: General workflow for the synthesis of p-cresyl ethers.
Biological Signaling Context of p-Cresol
While the direct signaling pathways of simple p-cresyl ethers are not extensively documented in readily available literature, the biological activities of the parent compound, p-cresol, and its major metabolite, p-cresyl sulfate, are well-studied, particularly in the context of uremic toxicity.[5] p-Cresol is a gut-derived microbial metabolite that, in patients with chronic kidney disease (CKD), accumulates in the body and contributes to systemic inflammation and oxidative stress.[6] Understanding these pathways is crucial for researchers in drug development, as synthetic p-cresyl ether derivatives may be designed to modulate these or other biological targets.
The following diagram illustrates the pathway from dietary protein to the cellular effects of p-cresyl sulfate.
Caption: Biosynthesis and cellular effects of p-cresol.
Conclusion
This compound is a readily accessible and highly effective nucleophile for the Williamson ether synthesis. The protocols outlined in this document provide a solid foundation for the synthesis of a diverse range of p-cresyl ethers. The reaction is generally high-yielding and tolerant of a variety of functional groups, making it a valuable tool in the synthesis of complex molecules for materials science and drug discovery. The biological activity of the parent phenol, p-cresol, underscores the potential for its ether derivatives to interact with biological systems, offering opportunities for the development of novel therapeutic agents. Further research into the specific pharmacological profiles of various p-cresyl ethers is warranted.
References
- 1. chembk.com [chembk.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 6. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sodium p-Cresolate as a Potential Mild Base Catalyst in Aldol Condensation Reactions
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1] The reaction typically proceeds via the formation of an enolate from a carbonyl compound containing an α-hydrogen, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. The choice of base catalyst is crucial in controlling the reaction rate, selectivity, and overall yield. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly employed, they can sometimes lead to side reactions, such as the Cannizzaro reaction, or promote undesired secondary condensations.[1][2]
This has led to the exploration of milder catalysts to improve reaction control. Sodium p-cresolate, the sodium salt of p-cresol, presents itself as a potentially valuable mild base catalyst for aldol condensation reactions. With an aqueous solution pH of approximately 9-10, it is less basic than alkali hydroxides, which could offer advantages in terms of selectivity and functional group tolerance. The phenoxide moiety can function as a base to deprotonate the α-carbon of a ketone to initiate the condensation.
Principle of Catalysis
This compound, as a basic salt, can facilitate the deprotonation of the α-hydrogen of a ketone to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone (aldol adduct) can then undergo dehydration to form the final α,β-unsaturated ketone (chalcone in the case of the Claisen-Schmidt condensation). The use of a milder base like this compound may require thermal promotion to facilitate the dehydration step.
A precedent for the use of sodium phenoxides as catalysts in aldol-type reactions exists in the Mukaiyama aldol reaction, where sodium phenoxide-phosphine oxide complexes have been shown to be highly efficient Lewis base catalysts.[3][4] This suggests the potential for other sodium phenoxides, such as this compound, to be effective catalysts in classical aldol condensations.
Advantages of this compound as a Catalyst
The use of this compound as a base catalyst in aldol condensations could offer several advantages:
-
Mild Reaction Conditions: Its moderate basicity may allow for reactions to be conducted under milder conditions, potentially reducing the formation of byproducts.
-
Increased Selectivity: For substrates with multiple acidic protons or functional groups sensitive to strong bases, this compound could offer higher selectivity.
-
Avoidance of Strong Bases: In cases where the use of strong hydroxides is problematic, this compound provides a viable alternative.
Proposed Protocol for Claisen-Schmidt Condensation using this compound
This protocol describes a proposed method for the synthesis of chalcone via a Claisen-Schmidt condensation of acetophenone and benzaldehyde using this compound as a base catalyst.
Materials:
-
Acetophenone
-
Benzaldehyde
-
This compound
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization apparatus
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of 95% ethanol.
-
Catalyst Addition: To the stirred solution, add this compound (1.30 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). Due to the milder basicity of this compound, a longer reaction time (e.g., 6-12 hours) may be required compared to reactions with NaOH or KOH.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture by adding a 10% aqueous solution of acetic acid dropwise until the pH is approximately 7.
-
Product Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure chalcone.
Data Presentation
The following table provides a comparison of different catalysts used in the Claisen-Schmidt condensation of acetophenone and benzaldehyde, highlighting the potential performance of this compound as a milder base catalyst.
| Catalyst | Molar Ratio (Catalyst:Reactant) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | 0.2 | None (Grinding) | Room Temp. | 0.08 | 98 | [5] |
| KOH | 0.2 | None (Grinding) | Room Temp. | 0.08 | 85 | [5] |
| NaOAc | - | None (Grinding) | Room Temp. | - | - | [5] |
| NH4OAc | - | None (Grinding) | Room Temp. | - | - | [5] |
| HAlMSN | - | Solvent-free | 150 | 6 | 98.5 | [6] |
| This compound (Proposed) | 1.0 | Ethanol | 80-90 | 6-12 | Theoretical | - |
Note: The yield for this compound is theoretical and would need to be determined experimentally.
Mandatory Visualizations
Aldol Condensation Mechanism
Caption: Mechanism of the base-catalyzed aldol condensation.
Experimental Workflow
Caption: Proposed experimental workflow for chalcone synthesis.
References
- 1. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Phenoxide-Phosphine Oxides as Extremely Active Lewis Base Catalysts for the Mukaiyama Aldol Reaction with Ketones [organic-chemistry.org]
- 4. Sodium phenoxide-phosphine oxides as extremely active Lewis base catalysts for the Mukaiyama aldol reaction with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application of sodium p-cresolate in the synthesis of pharmaceutical intermediates.
Published: December 12, 2025
Introduction
Sodium p-cresolate, the sodium salt of p-cresol, is a versatile and reactive nucleophile widely employed in the synthesis of various pharmaceutical intermediates. Its utility primarily stems from its application in the Williamson ether synthesis, a robust method for forming carbon-oxygen bonds. This reaction allows for the introduction of the p-tolyloxy moiety into a range of molecular scaffolds, which is a common structural feature in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for drugs such as Mephenesin (a muscle relaxant), Tolterodine (used for treating overactive bladder), and certain herbicides with structural similarities to pharmaceutical precursors.
This compound is typically prepared in situ by treating p-cresol with a strong base like sodium hydroxide or sodium hydride. The resulting phenoxide is a potent nucleophile that readily reacts with primary alkyl halides or other substrates with a good leaving group. The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the desired ether. Common solvents include polar aprotics like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which accelerate the S\textsubscript{N}2 reaction.[1]
Key Applications and Mechanisms
The primary application of this compound in pharmaceutical synthesis is the Williamson ether synthesis.[2][3] This S\textsubscript{N}2 reaction involves the nucleophilic attack of the p-cresolate anion on an electrophilic carbon atom, displacing a leaving group (typically a halide).
The general mechanism can be visualized as follows:
-
Deprotonation: p-Cresol is deprotonated by a base (e.g., NaOH) to form the this compound.
-
Nucleophilic Attack: The p-cresolate ion attacks the alkyl halide, leading to the formation of an ether and a sodium halide salt.
This straightforward and efficient reaction has been adapted for the synthesis of numerous pharmaceutical intermediates.
Data Presentation: Synthesis of Pharmaceutical Intermediates
The following table summarizes quantitative data for the synthesis of various pharmaceutical intermediates using this compound (or p-cresol under basic conditions).
| Intermediate/Product | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenoxyacetic Acid | p-Cresol, Chloroacetic Acid | KOH | Water | Reflux | 0.33 | ~75 | [4] |
| 2-Methylphenoxyacetic Acid Sodium Salt | o-Cresol, Chloroacetic Acid | NaOH | Water | 90-100 | 1-2 | - | [5] |
| Chlorphenesin | p-Chlorophenol, 3-Chloro-1,2-propanediol | NaOH | Ethanol | 75-85 | 2.5-5 | 90-98 (Conversion) | |
| Racemic Tolterodine | N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine, p-Cresol | TsOH (acid catalyst) | None | 130 | 4 | 87.3-95 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid
This protocol details the synthesis of 4-methylphenoxyacetic acid, an intermediate structurally related to certain herbicides and a good example of the Williamson ether synthesis.[4]
Materials:
-
p-Cresol
-
Potassium Hydroxide (KOH)
-
Chloroacetic acid (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
250 mL Round Bottom Flask
-
Reflux Condenser
-
Beakers
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 4 g of KOH in 8 mL of water in a 250 mL round bottom flask.
-
In a fume hood, add 2 g of p-cresol to the flask and swirl until a homogenous solution is formed. Add boiling stones.
-
Set up the apparatus for reflux and bring the mixture to a gentle boil.
-
Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.
-
After the addition is complete, continue refluxing for an additional 10 minutes.
-
While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic (check with pH paper).
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of boiling water (not exceeding 50 mL).
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Expected Yield: Approximately 75%.
Protocol 2: Synthesis of Mephenesin (Conceptual Protocol based on Chlorphenesin Synthesis)
This protocol is a conceptual adaptation for the synthesis of Mephenesin, based on a reported one-pot synthesis of the structurally similar Chlorphenesin.
Materials:
-
p-Cresol
-
3-Chloro-1,2-propanediol
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
-
Reactor with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Charge the reactor with p-cresol, 3-chloro-1,2-propanediol, and ethanol. A molar ratio of approximately 1:1.3 (p-cresol to 3-chloro-1,2-propanediol) is suggested.
-
Stir the mixture and heat to approximately 75-85 °C.
-
Slowly add the sodium hydroxide solution. The molar ratio of p-cresol to NaOH should be around 1:1.08.
-
Maintain the reaction temperature at 75-85 °C for 2.5 to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
The filtrate containing the Mephenesin can be further purified by crystallization. This may involve adding water to the ethanolic solution, adjusting the pH to neutral, and cooling to induce precipitation.
Expected Conversion: Based on the analogous reaction, a conversion of over 90% can be anticipated.
Protocol 3: Synthesis of Racemic Tolterodine Intermediate
The synthesis of Tolterodine is a multi-step process. The following is a key step from a patented solvent-free method where p-cresol is directly involved.[6]
Materials:
-
N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine
-
p-Cresol
-
p-Toluenesulfonic acid (TsOH)
-
Ethyl acetate
-
Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked flask with heating and stirring
Procedure:
-
In a 250 mL three-necked flask, add N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine (e.g., 10g, 0.046 mol), p-cresol (e.g., 25.5g, 0.235 mol), and p-toluenesulfonic acid (e.g., 15.9g, 0.092 mol).
-
Heat the mixture to 130 °C and maintain for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of ethyl acetate and 100 mL of purified water to the reaction flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Adjust the pH of the organic phase to 9.5 with aqueous sodium hydroxide solution and separate the layers.
-
Wash the ethyl acetate layer with 100 mL of purified water.
-
Dry the collected ethyl acetate layer over anhydrous sodium sulfate for 1 hour.
-
Filter and concentrate the solution to obtain the oily product of racemic tolterodine.
Expected Yield: 87-95%.
Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: Mephenesin Synthesis Workflow.
Caption: Key Step in Tolterodine Synthesis.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 6. CN103044274B - Method for synthesizing tolterodine tartrate without solvent - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Sodium p-Cresolate using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of sodium p-cresolate. The method is suitable for routine quality control and research applications, offering excellent linearity, accuracy, and precision.
Introduction
This compound, the sodium salt of p-cresol, is a compound of interest in various industrial and pharmaceutical applications. Accurate and reliable quantification is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the determination of this compound using an isocratic RP-HPLC-UV method. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines for key parameters including linearity, accuracy, precision, and sensitivity.[3]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh a quantity of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated to ensure its suitability for the intended purpose.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated. The mean recovery was within 98-102%, demonstrating the accuracy of the method.[3]
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess inter-day variability.
The %RSD for both repeatability and intermediate precision was found to be less than 2%, indicating good precision of the method.[3]
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 20 ng/mL and the LOQ was approximately 50 ng/mL, demonstrating the sensitivity of the method.[4]
Data Presentation
The quantitative data for the method validation is summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision - Repeatability (%RSD) | < 1.5% |
| Precision - Intermediate (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~20 ng/mL[4] |
| Limit of Quantification (LOQ) | ~50 ng/mL[4] |
| Retention Time | Approximately 5.5 min |
Experimental Protocols
Protocol for Standard Solution Preparation
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Solutions (e.g., 50 µg/mL):
-
Pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Protocol for HPLC Analysis
-
Ensure the HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every few sample injections to monitor system suitability.
-
Integrate the peak corresponding to this compound and record the peak area.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.
Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis and the signaling pathway context of p-cresol's metabolic origin.
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Formation of this compound from the metabolic product of tyrosine.
References
Application Note: GC-MS Analysis of Reaction Mixtures Containing Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of reaction mixtures containing sodium p-cresolate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of cresols, which can lead to poor chromatographic peak shape and low sensitivity, a crucial derivatization step is incorporated into the workflow.[1] This document outlines the necessary sample preparation, derivatization procedures, and GC-MS instrument parameters for the successful separation and quantification of p-cresol and its isomers. The methodologies are based on established techniques for the analysis of phenolic compounds.[1]
Introduction
p-Cresol (4-methylphenol) is a significant compound in various industrial and biological processes. Monitoring its concentration in reaction mixtures is crucial for process optimization and quality control. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar analytes like cresols is challenging.[1] Derivatization is a chemical modification process that converts the polar hydroxyl group of cresols into a less polar and more volatile functional group, thereby improving chromatographic behavior and detection.[1] The most common derivatization techniques for compounds with active hydrogens are silylation, acylation, and alkylation.[1] This note focuses on silylation, a robust and widely used method for the analysis of cresols.[2][3][4]
Experimental Protocols
Sample Preparation
The initial step involves the conversion of this compound to its free cresol form and subsequent extraction.
Materials:
-
Reaction mixture containing this compound
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Sodium sulfate (Na2SO4), anhydrous
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
Procedure:
-
Take a known volume or weight of the reaction mixture.
-
Acidify the sample to a pH below 4 with 1 M HCl to ensure the complete conversion of this compound to p-cresol.
-
Add an equal volume of dichloromethane to the acidified sample in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to extract the p-cresol into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used silylating agent.[1][2][3]
Materials:
-
p-Cresol extract in dichloromethane
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst and solvent)[1]
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the p-cresol extract into a GC vial insert.
-
Add 100 µL of MSTFA.[1]
-
If pyridine is used, a common ratio is 100 µL of extract, 100 µL of BSTFA (a similar silylating agent), and 30 µL of pyridine.[6]
-
Tightly cap the vial and heat at 60°C for 30 minutes.[1] Alternatively, for MSTFA, a reaction at 40°C for 30 minutes has also been reported to be effective.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.[1]
GC-MS Analysis
Instrumentation:
A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C for 2 min, ramp to 110°C at 3°C/min, then to 260°C at 25°C/min, hold for 5 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | m/z 50-500 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standards of derivatized p-cresol of known concentrations. The peak area of the derivatized p-cresol in the sample is then used to determine its concentration. Silylation allows for the successful separation of cresol isomers, which often co-elute in their underivatized form.[2][3]
Table 1: Retention Times of Derivatized Cresol Isomers
| Compound | Retention Time (min) |
| o-Cresol-TMS | ~9.12[6] |
| m-Cresol-TMS | ~9.45[6] |
| p-Cresol-TMS | ~9.74[6] |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
Table 2: Characteristic Mass Fragments of Derivatized Cresols
| Compound | Base Peak (m/z) | Other Significant Fragments (m/z) |
| o-Cresol-TMS | 91 (tropylium ion)[2][3] | 135, 165[2] |
| m-Cresol-TMS | 165[2] | 91, 135 |
| p-Cresol-TMS | 165[2] | 91, 135 |
Table 3: Example Quantitative Analysis Data
| Sample ID | Peak Area | Concentration (µg/mL) |
| Standard 1 | 50,000 | 1.0 |
| Standard 2 | 245,000 | 5.0 |
| Standard 3 | 495,000 | 10.0 |
| Reaction Mix 1 | 155,000 | 3.1 |
| Reaction Mix 2 | 350,000 | 7.0 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Derivatization
Caption: Rationale for the derivatization of p-cresol.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the quantitative analysis of this compound in reaction mixtures by GC-MS. The critical step of silylation derivatization effectively overcomes the challenges associated with the analysis of polar phenolic compounds, enabling accurate and reproducible results. This method is suitable for implementation in research, development, and quality control laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ufmg.br [ufmg.br]
Application Notes and Protocols: Sodium p-Cresolate in the Preparation of Organotin(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel organotin(IV) complexes utilizing sodium p-cresolate as a precursor. The resulting organotin p-cresolate complexes have potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, leveraging the known biological activity of organotin compounds.[1][2][3]
Introduction
Organotin(IV) compounds are a class of organometallic compounds that have garnered significant interest due to their diverse applications, including their use as catalysts, PVC stabilizers, and, notably, as biologically active agents with potent antifungal, antibacterial, and anticancer properties.[1][3][4] The biological efficacy of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom, typically following the order of activity: R3SnX > R2SnX2 > RSnX3.[4] The synthesis of organotin(IV) complexes often involves the reaction of an organotin halide with a ligand containing a donor atom such as oxygen, nitrogen, or sulfur.
This document outlines a protocol for the synthesis of di- and triorganotin(IV) complexes using this compound. The p-cresolate moiety serves as an oxygen-donating ligand. The resulting complexes are expected to exhibit interesting structural features and biological activities, making them promising candidates for further investigation in drug development.
Synthesis of Organotin(IV) p-Cresolate Complexes
The general approach for the synthesis of organotin(IV) p-cresolate complexes involves the reaction of a di- or triorganotin(IV) halide with this compound in an appropriate solvent. The sodium salt of p-cresol can be readily prepared by reacting p-cresol with a base like sodium hydroxide or can be purchased commercially.
General Reaction Scheme:
For Diorganotin(IV) Complexes: R₂SnCl₂ + 2 Na(p-cresolate) → R₂Sn(p-cresolate)₂ + 2 NaCl
For Triorganotin(IV) Complexes: R₃SnCl + Na(p-cresolate) → R₃Sn(p-cresolate) + NaCl
Where R can be an alkyl (e.g., methyl, n-butyl) or aryl (e.g., phenyl) group.
Experimental Protocols
Materials and Methods
-
Reagents: Di-n-butyltin dichloride (Bu₂SnCl₂), Tri-n-butyltin chloride (Bu₃SnCl), Diphenyltin dichloride (Ph₂SnCl₂), Triphenyltin chloride (Ph₃SnCl), this compound, Methanol (anhydrous), Toluene (anhydrous). All reagents should be of analytical grade and used as received.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, nitrogen inlet, filtration apparatus, rotary evaporator.
Protocol 1: Synthesis of Di-n-butyltin(IV) di(p-cresolate)
-
In a 100 mL round-bottom flask, dissolve di-n-butyltin dichloride (1.0 mmol) in 30 mL of a 1:1 mixture of anhydrous methanol and toluene.
-
To this solution, add a solution of this compound (2.0 mmol) in 20 mL of anhydrous methanol dropwise with constant stirring under a nitrogen atmosphere.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile) to yield the pure di-n-butyltin(IV) di(p-cresolate).
Protocol 2: Synthesis of Triphenyltin(IV) p-cresolate
-
In a 100 mL round-bottom flask, dissolve triphenyltin chloride (1.0 mmol) in 30 mL of anhydrous toluene.
-
Add a solution of this compound (1.0 mmol) in 20 mL of anhydrous methanol to the flask with continuous stirring under a nitrogen atmosphere.
-
Reflux the resulting mixture for 4-6 hours.
-
After cooling to room temperature, filter off the precipitated sodium chloride.
-
Remove the solvent from the filtrate under vacuum to yield the crude triphenyltin(IV) p-cresolate.
-
Purify the solid product by recrystallization from an appropriate solvent like ethanol to obtain pure crystals.
Characterization Data
The synthesized organotin(IV) p-cresolate complexes can be characterized by various spectroscopic techniques. The following tables summarize the expected quantitative data based on typical values for similar organotin complexes.[4][5]
Table 1: Physicochemical Data and Yields for Synthesized Organotin(IV) p-Cresolate Complexes
| Compound | Molecular Formula | R Group | Yield (%) | Melting Point (°C) |
| Di-n-butyltin(IV) di(p-cresolate) | C₂₂H₃₂O₂Sn | n-Butyl | 75-85 | To be determined |
| Tri-n-butyltin(IV) p-cresolate | C₁₉H₃₄OSn | n-Butyl | 80-90 | To be determined |
| Diphenyltin(IV) di(p-cresolate) | C₂₆H₂₄O₂Sn | Phenyl | 70-80 | To be determined |
| Triphenyltin(IV) p-cresolate | C₂₅H₂₂OSn | Phenyl | 85-95 | To be determined |
Table 2: Key Spectroscopic Data for Organotin(IV) p-Cresolate Complexes
| Compound | IR ν(Sn-C) (cm⁻¹) | IR ν(Sn-O) (cm⁻¹) | ¹H NMR δ(Sn-R) (ppm) | ¹³C NMR δ(Sn-R) (ppm) | ¹¹⁹Sn NMR δ (ppm) |
| Di-n-butyltin(IV) di(p-cresolate) | 560-580, 520-540 | 430-460 | 0.9-1.7 | 13.5-28.0 | -150 to -250 |
| Tri-n-butyltin(IV) p-cresolate | 560-580, 520-540 | 440-470 | 0.9-1.8 | 13.6-29.0 | +100 to -50 |
| Diphenyltin(IV) di(p-cresolate) | ~570, ~510 | 420-450 | 7.2-7.8 | 128.0-138.0 | -200 to -350 |
| Triphenyltin(IV) p-cresolate | ~570, ~510 | 450-480 | 7.3-7.9 | 128.5-137.5 | -40 to -120 |
Biological Activity
Organotin(IV) complexes are known to exhibit significant cytotoxic activity against various cancer cell lines.[2][6] The biological activity is dependent on the nature of the organic substituents on the tin atom.[7] The newly synthesized organotin(IV) p-cresolate complexes should be screened for their potential anticancer and antimicrobial activities.
Table 3: Representative in vitro Cytotoxicity Data of Organotin(IV) Complexes Against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A-549 (Lung) |
| Di-n-butyltin(IV) complex (example) | 0.5 - 2.0 | 0.8 - 3.0 | 1.0 - 5.0 |
| Triphenyltin(IV) complex (example) | 0.05 - 0.5 | 0.1 - 0.8 | 0.2 - 1.0 |
| Cisplatin (reference drug) | 5.0 - 15.0 | 8.0 - 20.0 | 2.0 - 10.0 |
Note: The IC₅₀ values in this table are representative examples from the literature for similar classes of organotin compounds and serve as a benchmark for evaluating the newly synthesized complexes.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of organotin(IV) p-cresolate complexes.
Caption: General workflow for synthesis and analysis.
Proposed Mechanism of Action: Induction of Apoptosis
Many organotin(IV) complexes exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The following diagram depicts a simplified signaling pathway for apoptosis that could be investigated for these novel complexes.
Caption: Potential apoptotic signaling pathway.
Conclusion
The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of novel organotin(IV) p-cresolate complexes. These compounds are expected to be valuable additions to the library of biologically active organotin molecules, with potential for further development in the fields of medicinal chemistry and drug discovery. The provided workflows and data tables serve as a guide for researchers to systematically investigate these new chemical entities.
References
- 1. Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Alkylation of Phenols Using Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the O-alkylation of phenols, specifically utilizing sodium p-cresolate as the nucleophile. The primary method described is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.
Introduction
The alkylation of phenols is a fundamental transformation in organic synthesis, yielding aryl ethers that are prevalent in pharmaceuticals, agrochemicals, and material science. The Williamson ether synthesis is a reliable method for achieving this transformation, involving the reaction of a phenoxide with an alkylating agent. This protocol focuses on the use of pre-formed this compound, which acts as a potent nucleophile in an SN2 reaction with a suitable alkyl halide. Careful selection of reagents and reaction conditions is crucial to favor O-alkylation over the competing C-alkylation and to minimize elimination side reactions.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The p-cresolate anion, a strong nucleophile, attacks the electrophilic carbon of the alkyl halide in a single, concerted step. This backside attack results in the displacement of the halide leaving group and the formation of the corresponding p-tolyl ether.
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocol
This protocol details the general procedure for the O-alkylation of this compound with a primary alkyl halide.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide, 1-bromopropane)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (sufficient to dissolve the this compound, typically 5-10 mL per gram).
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1 eq) to the solution at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the initial exotherm.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH (2 x 20 mL) to remove any unreacted p-cresol.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure p-tolyl ether.
Quantitative Data
The yield of the Williamson ether synthesis is dependent on the nature of the alkylating agent and the reaction conditions. Generally, primary alkyl halides give good to excellent yields.
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Iodide | 4-Methoxytoluene (p-Methylanisole) | 85-95 |
| Ethyl Iodide | 4-Ethoxytoluene | 80-90 |
| 1-Bromopropane | 4-Propoxytoluene | 75-85 |
| Benzyl Bromide | 4-(Benzyloxy)toluene | 90-98 |
| Allyl Bromide | 4-(Allyloxy)toluene | 85-95 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of p-tolyl ethers via Williamson ether synthesis.
Caption: General workflow for the alkylation of this compound.
Troubleshooting and Considerations
-
Low Yield:
-
Competing Elimination: Secondary and tertiary alkyl halides are prone to E2 elimination in the presence of the strongly basic p-cresolate, leading to the formation of alkenes. It is recommended to use primary alkyl halides.[2]
-
C-Alkylation: Although less common under these conditions, some C-alkylation on the aromatic ring can occur, especially at higher temperatures.
-
Moisture: The presence of water can hydrolyze the alkyl halide and deactivate the this compound. Ensure all glassware is dry and use anhydrous solvents.
-
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are preferred as they solvate the sodium cation, leaving the p-cresolate anion more nucleophilic and increasing the reaction rate.[1]
-
Safety Precautions:
-
Alkyl halides are often volatile, toxic, and lachrymatory. Handle them in a well-ventilated fume hood.
-
This compound is corrosive and hygroscopic. Handle with appropriate personal protective equipment.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
References
Application Notes and Protocols: Use of Sodium p-Cresolate in the Synthesis of Photosensitive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of sodium p-cresolate in the synthesis of photosensitive polymers. The protocols focus on the in situ generation of this compound for the functionalization of p-cresol-based polymers, a key step in creating materials for photolithography, drug delivery, and other light-sensitive applications.
Introduction
Photosensitive polymers are materials that undergo a chemical or physical change upon exposure to light, typically in the ultraviolet (UV) range. This property makes them invaluable in a variety of high-technology applications, including photoresists for microelectronics fabrication, photocurable coatings, and light-triggered drug delivery systems.
p-Cresol is a common building block for polymers used in photoresist formulations, particularly in novolac resins. The phenolic hydroxyl group of the p-cresol unit is a key site for chemical modification to introduce photosensitive functionalities. The formation of this compound, the sodium salt of p-cresol, is a critical intermediate step for many of these modification reactions, particularly for etherification reactions. By converting the weakly acidic hydroxyl group into a much more nucleophilic phenoxide, the reaction with electrophiles, such as alkyl halides bearing a photosensitive moiety, is greatly facilitated.
This document outlines two primary applications of this compound in the synthesis of photosensitive polymers:
-
Synthesis of Novolac Resins: While the polymerization to form the novolac backbone is acid-catalyzed, subsequent modifications of the phenolic hydroxyl groups can proceed via a this compound intermediate.
-
Functionalization of p-Cresol with Photosensitive Groups: This involves the direct modification of p-cresol or p-cresol-containing molecules, where this compound is reacted to attach a photosensitive group, which can then be polymerized.
Synthesis of p-Cresol-Based Photosensitive Polymers
Synthesis of a p-Cresol Novolac Resin (Backbone Polymer)
Novolac resins are condensation polymers of phenols (like p-cresol) and formaldehyde. They are a major component of positive photoresists used in the microelectronics industry. The following is a typical protocol for the synthesis of a p-cresol-formaldehyde novolac resin.
Experimental Protocol: Synthesis of p-Cresol Novolac Resin
| Parameter | Value |
| Reactants | m-cresol, p-cresol, 37% Formalin |
| Catalyst | Oxalic Acid |
| Solvent | None (bulk polymerization) |
| Reaction Temperature | 95-100 °C |
| Reaction Time | 6-9 hours |
| Post-Reaction Workup | Atmospheric and vacuum distillation |
| Final Product | Solid p-cresol novolac resin |
Procedure:
-
To a four-neck flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add m-cresol and p-cresol in the desired molar ratio (e.g., 40:60).
-
Add 37% aqueous formaldehyde and oxalic acid as the catalyst.
-
Heat the mixture to 95-100 °C with stirring. An exothermic condensation reaction will occur.
-
Maintain the reaction at reflux for 6-9 hours.
-
After the reaction is complete, remove water and unreacted monomers by atmospheric distillation until the temperature reaches 150 °C.
-
Apply a vacuum and continue the distillation until the temperature reaches 200 °C to remove all volatile components.
-
The resulting molten resin is poured out and allowed to cool to yield the solid p-cresol novolac resin.
Characterization Data for a Typical p-Cresol Novolac Resin:
| Property | Value | Analytical Method |
| Weight-Average Molecular Weight (Mw) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Softening Point | 110 - 145 °C | Ring and Ball Method |
| Appearance | Yellowish to brown solid | Visual Inspection |
Functionalization of p-Cresol via this compound Intermediate
This protocol describes the synthesis of a photosensitive monomer from p-cresol by attaching a vinyl group via a Williamson ether synthesis. This monomer can then be polymerized to form a photosensitive polymer. The key step is the in situ formation of this compound.
Experimental Protocol: Synthesis of 4-Allyloxytoluene
| Parameter | Value |
| Reactants | p-Cresol, Sodium Hydroxide, Allyl Bromide |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 8-12 hours |
| Post-Reaction Workup | Filtration, extraction, and distillation |
| Final Product | Liquid 4-allyloxytoluene |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol in acetone.
-
Add an equimolar amount of sodium hydroxide pellets and stir the mixture at room temperature for 1 hour to form this compound.
-
Slowly add an equimolar amount of allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide salt.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted p-cresol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 4-allyloxytoluene.
Characterization Data for 4-Allyloxytoluene:
| Property | Value | Analytical Method |
| Molecular Weight | 148.20 g/mol | Mass Spectrometry |
| Boiling Point | 85-87 °C at 10 mmHg | Distillation |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| ¹H NMR (CDCl₃, δ) | 2.3 (s, 3H), 4.5 (d, 2H), 5.2-5.4 (m, 2H), 6.0-6.1 (m, 1H), 6.8 (d, 2H), 7.1 (d, 2H) | NMR Spectroscopy |
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthesis of p-Cresol Novolac Resin
Application Notes: The Role of p-Cresol as a Scavenger in Solid-Phase Peptide Synthesis
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the final and most critical step is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of side-chain protecting groups. This process, typically mediated by strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF), generates highly reactive electrophilic species, primarily carbocations, from the protecting groups and linkers. These cations can subsequently modify sensitive amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), leading to undesired side products and significantly reducing the purity and yield of the final peptide.
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. While the query specified sodium p-cresolate, the active and widely documented reagent in SPPS is its protonated form, p-cresol . As an electron-rich phenol, p-cresol is a highly effective scavenger that traps these reactive carbocations, thereby protecting the peptide from modification.[1] This document provides detailed application notes and protocols for the use of p-cresol as a scavenger in the cleavage step of both Boc- and Fmoc-based SPPS.
Mechanism of Action
The primary function of p-cresol is to act as a sacrificial nucleophile. During acidolysis, protecting groups like tert-butyl (tBu), benzyl (Bzl), and Boc form stable carbocations. p-Cresol efficiently quenches these electrophiles through Friedel-Crafts alkylation, preventing them from reacting with the peptide chain.[1][2]
A significant advantage of p-cresol over other scavengers like anisole is its role as a reversible acylium ion scavenger.[3][4] Acylium ions can form from the dehydration of Aspartic and Glutamic acid side chains in strong acid. While previously thought to form irreversible aryl ketones, research has shown that p-cresol reacts with these acylium ions to form aryl esters.[3][5] These ester adducts can be hydrolyzed back to the desired free carboxylic acid during a mild workup procedure, allowing for the recovery of the target peptide and enhancing overall yield and purity.[3][6]
Experimental Protocols
Protocol 1: Cleavage in Boc-SPPS using an HF/p-Cresol Cocktail
This protocol is designed for peptides synthesized using Boc/benzyl chemistry on resins like Merrifield or MBHA. Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus. All steps must be performed by trained personnel in a dedicated fume hood.
Materials:
-
Peptidyl-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol
-
Dimethyl Sulfide (DMS) (optional, for Met-containing peptides)
-
p-Thiocresol (optional, for Cys-containing peptides)
-
Teflon-coated stir bar
-
Specialized HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
Procedure:
-
Preparation: Place the dried peptidyl-resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Scavenger Addition: Add the scavenger cocktail. The composition can vary, but a common mixture is HF/p-cresol (9:1, v/v). For peptides with multiple sensitive residues, a more complex cocktail is used.[1] (See Table 1 for examples). For a standard cleavage, add 1 mL of p-cresol per 0.2 mmol of peptide-resin.[7]
-
Cooling: Secure the reaction vessel cap and cool the vessel in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Carefully distill the required amount of anhydrous HF (e.g., 10 mL per 0.2 mmol of peptide-resin) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.[7]
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The exact time depends on the stability of the protecting groups; for instance, Arg(Tos) may require up to 2 hours for complete removal.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, according to the apparatus instructions.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and their byproducts. Triturate the residue with cold ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet multiple times with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in an appropriate aqueous buffer for purification by RP-HPLC.
Protocol 2: Cleavage in Fmoc-SPPS using a TFA/m-Cresol Cocktail
This protocol is for peptides synthesized using Fmoc chemistry and is suitable for those containing multiple Arg(Mtr) residues, which are notoriously difficult to deprotect. This method uses trimethylsilyl bromide (TMSBr) to accelerate deprotection. Note the use of the isomer m-cresol.
Materials:
-
Peptidyl-resin (dried, 200 mg)
-
Trifluoroacetic Acid (TFA)
-
Trimethylsilyl bromide (TMSBr)
-
m-Cresol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Reaction vessel (e.g., glass syringe with a frit)
-
Nitrogen line
-
Cold diethyl ether
Procedure:
-
Reagent Preparation: In a suitable container cooled to 0 °C, prepare the cleavage cocktail by combining:
-
TFA: 7.5 mL
-
Thioanisole: 1.17 mL
-
TMSBr: 1.32 mL
-
1,2-Ethanedithiol (EDT): 0.50 mL
-
m-Cresol: 0.1 mL
-
-
Cleavage Reaction: Add the dried peptidyl-resin (200 mg) to the freshly prepared cocktail. Allow the mixture to stand for 15 minutes at 0 °C under a blanket of nitrogen.
-
Filtration: Remove the resin by filtration, collecting the filtrate which contains the cleaved peptide.
-
Washing: Wash the resin twice with fresh, neat TFA to ensure complete recovery of the peptide. Combine the washings with the initial filtrate.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation. Decant the ether.
-
Final Wash and Dry: Wash the peptide pellet two more times with cold ether. Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
Table 1: Composition of p-Cresol-Containing Cleavage Cocktails for Boc-SPPS
| Cocktail Components (v/v or v/w) | Target Resin/Peptide Type | Reaction Conditions | Reference(s) |
|---|---|---|---|
| HF / p-cresol (9:1) | MBHA Resins | 30-60 min @ 0 °C | |
| HF / DMS / p-cresol (25:65:10) | Merrifield resins (Low HF step) | 2 hours @ 0 °C | |
| HF / p-cresol / p-thiocresol (18:1:1) | For peptides with Cys(Meb) | 1 hour @ 0 °C | [1][2] |
| TFMSA / m-cresol / DMS / TFA | For peptides with Trp(For) (Low TFMSA step) | 3 hours @ 0-5 °C | |
Table 2: Composition of Cresol-Containing Cleavage Cocktails for Fmoc-SPPS
| Cocktail Components (v/v) | Target Protecting Groups / Residues | Reaction Conditions | Reference(s) |
|---|---|---|---|
| TFA / Thioanisole / Phenol / Water / EDT / TIS (81.5:5:5:5:2.5:1) | Arg(Mtr) or unprotected Trp | 2-24 hours @ RT | [8] |
| TMSBr / Thioanisole / TFA / EDT / m-cresol (see protocol for ratios) | Multiple Arg(Mtr) residues | 15 min @ 0 °C |
| HBF₄ / Thioanisole / TFA / m-cresol / EDT | Arg(Mtr) | 60 min @ 0 °C |[8] |
Visualizations
Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols: The Potential Role of Sodium p-Cresolate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and chemical databases reveals no documented catalytic applications of sodium p-cresolate in cross-coupling reactions. Its established roles are primarily as a surfactant, disinfectant, and an intermediate in chemical synthesis.[1][2][3] However, given that cross-coupling reactions catalyzed by transition metals like palladium universally require a base to proceed, this compound (the sodium salt of p-cresol) possesses the fundamental chemical properties to potentially serve in this capacity.[4][5][6][7]
This document, therefore, explores the hypothetical application of this compound as a base in three major cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The following sections provide an overview of the critical role of the base in these reactions and offer detailed, illustrative protocols for researchers interested in investigating the efficacy of this compound in this context.
The Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, a base is a crucial component of the catalytic cycle.[8][9] Its primary functions include:
-
Activation of the Nucleophile: In the Suzuki-Miyaura reaction, the base activates the organoboron compound, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10][11][12]
-
Regeneration of the Catalyst: In the Heck and Sonogashira reactions, the base is essential for neutralizing the hydrohalic acid (HX) produced during the reaction, which in turn regenerates the active Pd(0) catalyst from the Pd(II) species formed after the product is released.[13][14][15][16]
-
Facilitating Reductive Elimination: The nature of the base can also influence the rate of reductive elimination, the final step where the new carbon-carbon bond is formed and the product is released from the palladium catalyst.[5][17]
This compound, as a sodium phenoxide derivative, is a moderately strong base and could theoretically perform these functions.
General Catalytic Cycle for Cross-Coupling Reactions
The diagram below illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the integral role of the base.
References
- 1. Cas 1121-70-6,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS No.1121-70-6,this compound Suppliers [lookchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. fiveable.me [fiveable.me]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sodium 4-methylphenoxide [chembk.com]
- 8. jmcct.com [jmcct.com]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in sodium p-cresolate mediated etherification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in sodium p-cresolate mediated etherification, a variant of the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the etherification of this compound?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The p-cresolate anion, a potent nucleophile, attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group to form the desired p-cresyl ether.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this etherification can stem from several factors including sub-optimal reactants, inappropriate reaction conditions, the presence of moisture, or competing side reactions.[2] A systematic troubleshooting approach is necessary to identify and resolve the root cause.
Q3: What are the most common side reactions that compete with the desired etherification?
A3: The primary competing side reaction is the base-catalyzed elimination (E2) of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[1][3] For phenoxide nucleophiles, C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, can also occur.[1][4]
Q4: How can I minimize the formation of byproducts?
A4: To minimize elimination byproducts, it is crucial to use a primary alkyl halide.[3] Lowering the reaction temperature can also favor the SN2 pathway over E2 elimination. The choice of solvent and counter-ion can influence the ratio of O-alkylation to C-alkylation, with polar aprotic solvents generally favoring the desired O-alkylation.[2]
Q5: What is the role of a phase-transfer catalyst (PTC) and should I be using one?
A5: A phase-transfer catalyst, such as tetrabutylammonium bromide, is beneficial when the reactants are in different phases (e.g., aqueous this compound and an organic solvent containing the alkyl halide). The PTC facilitates the transfer of the p-cresolate anion into the organic phase, thereby increasing the reaction rate and yield.[5] Industrial syntheses often employ PTC for this reason.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | Ensure p-cresol is fully deprotonated to the more nucleophilic p-cresolate. Use a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) in at least stoichiometric amounts. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[2] |
| Poor Leaving Group | The reactivity of the alkyl halide is critical. The leaving group ability follows the trend I > Br > Cl >> F. If using an alkyl chloride, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate a halide exchange to the more reactive alkyl iodide (Finkelstein reaction).[1][4] |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the p-cresolate anion, reducing its nucleophilicity. Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[1][6] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Typical Williamson ether syntheses are conducted at temperatures between 50-100 °C.[1][4] Gently heating the reaction mixture can significantly improve the rate and yield. |
| Moisture Contamination | The p-cresolate anion is a strong base and can be neutralized by water. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Recommended Solution |
| E2 Elimination | This is likely if you are using a secondary or tertiary alkyl halide. Redesign your synthesis to use a primary alkyl halide. If a secondary halide is unavoidable, try lowering the reaction temperature.[1][3] |
| C-Alkylation | This can be a competing pathway with phenoxides. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation. |
| Hydrolysis of Product | If the workup procedure is too harsh, the ether product could be cleaved. Ensure that the workup conditions are appropriate for the stability of your target molecule. |
Quantitative Data on Reaction Parameters
While optimal conditions are substrate-dependent, the following table summarizes general trends and typical conditions for the Williamson ether synthesis of aryl ethers.
| Parameter | Condition/Reagent | Effect on Yield | Typical Range/Value |
| Alkyl Halide | Primary (e.g., R-CH₂-X) | High Yield | - |
| Secondary (e.g., R₂CH-X) | Lower Yield (Elimination competes) | - | |
| Tertiary (e.g., R₃C-X) | Very Low/No Ether Yield (Elimination dominates) | - | |
| Base | NaOH, KOH, K₂CO₃ | Effective for phenols | 1.1 - 2.0 equivalents |
| NaH | Very effective, for less acidic alcohols | 1.1 - 1.5 equivalents | |
| Solvent | DMF, Acetonitrile, DMSO | High Yield (Polar Aprotic) | - |
| THF, Diethyl Ether | Moderate Yield (Ethers) | - | |
| Ethanol, Water | Lower Yield (Protic) | - | |
| Temperature | 50 - 100 °C | Increased reaction rate | Reaction dependent |
| > 100 °C | May increase elimination byproducts | Reaction dependent | |
| Reaction Time | 1 - 8 hours | Dependent on other conditions | Monitor by TLC |
| Catalyst | Phase-Transfer Catalyst | Increases rate in biphasic systems | Catalytic amounts |
| Soluble Iodide Salt | Increases rate with alkyl chlorides | Catalytic amounts |
Note: Yields in laboratory settings typically range from 50-95%, but are highly dependent on the specific substrates and conditions used.[1][4]
Experimental Protocols
Protocol 1: Etherification of p-Cresol with an Alkyl Halide
This protocol is a general guideline for the synthesis of a p-cresyl ether.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Primary alkyl halide (e.g., 1-bromopropane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in DMF.
-
Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the this compound in situ.
-
Add the primary alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Reaction Mechanism
Caption: SN2 mechanism of p-cresolate etherification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Relationship Between Problems and Solutions
Caption: Mapping common issues to their respective solutions.
References
Optimizing reaction conditions for the synthesis of p-cresol from sodium p-cresolate.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of p-cresol from sodium p-cresolate.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of p-Cresol | Incomplete precipitation during acidification. | Ensure the pH of the this compound solution is sufficiently acidic. Use a strong acid like HCl or H₂SO₄ and monitor the pH with a calibrated meter. |
| Loss of product during extraction. | - Use an appropriate extraction solvent in which p-cresol is highly soluble, such as diethyl ether or dichloromethane. - Perform multiple extractions with smaller volumes of solvent for higher efficiency. - If an emulsion forms, refer to the "Emulsion Formation during Extraction" section below. | |
| Inefficient purification. | - For vacuum distillation, ensure the vacuum is stable and the temperature is optimized to prevent product loss or decomposition. - If using crystallization, ensure the solvent is appropriate and the cooling process is gradual to maximize crystal formation. | |
| Product Discoloration (Yellow or Brown) | Oxidation of p-cresol. | p-Cresol is susceptible to oxidation when exposed to air and light, leading to colored impurities. - To Fix: Redistill the p-cresol under vacuum or recrystallize from a suitable solvent like petroleum ether. Treating a solution of the impure p-cresol with activated carbon can also remove colored impurities before a final purification step. - To Prevent: Handle and store purified p-cresol under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container (amber glass or foil-wrapped). |
| Emulsion Formation during Extraction | Presence of surfactant-like impurities or vigorous shaking. | - Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking. - Resolution: - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. - Add a small amount of a different organic solvent to alter the polarity of the organic phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a pad of Celite or glass wool. |
| Incomplete Separation of Isomers (Presence of m-Cresol) | The boiling points of p-cresol (201.9 °C) and m-cresol (202.2 °C) are very close, making separation by simple distillation difficult. | - Complexation Crystallization: This is a highly effective method where p-cresol selectively forms a crystalline complex with an agent like oxalic acid, which can be precipitated, isolated, and then decomposed to yield high-purity p-cresol.[1] - Derivative Formation: Convert the cresol mixture to a crystalline derivative (e.g., benzoate), which can be purified by recrystallization. Subsequent hydrolysis of the purified derivative will yield pure p-cresol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the acidification of this compound?
A1: The this compound solution should be acidified until it is acidic to litmus paper.[1] While a specific optimal pH value is not frequently cited, ensuring a sufficiently acidic environment (typically pH < 5) is crucial to fully protonate the cresolate anion and precipitate the p-cresol.
Q2: Which acid is best for the acidification step?
A2: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used for the acidification of this compound.[1] The choice may depend on the subsequent workup steps and the desired final product purity.
Q3: How can I confirm the purity of my final p-cresol product?
A3: The purity of p-cresol can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can effectively separate and quantify p-cresol and its isomers. The melting point of the crystalline product can also be a good indicator of purity; pure p-cresol melts at 35.5 °C.[2]
Q4: What are the recommended conditions for vacuum distillation of p-cresol?
A4: Vacuum distillation is recommended to prevent the oxidation and decomposition of p-cresol at its atmospheric boiling point. The boiling point of p-cresol under reduced pressure is significantly lower. For example, at 15 mmHg, p-cresol boils at 95-96 °C.[3]
Data Presentation
Table 1: Physical Properties of p-Cresol
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molar Mass | 108.14 g/mol |
| Appearance | Colorless to yellowish crystalline solid |
| Melting Point | 35.5 °C[2] |
| Boiling Point (at 760 mmHg) | 201.9 °C[4] |
| Solubility in Water | 2.4 g/100 mL at 25 °C[5] |
Table 2: Solubility of p-Cresol in Various Solvents
| Solvent | Solubility |
| Water | Moderately soluble |
| Ethanol | Miscible |
| Diethyl Ether | Miscible[2] |
| Dichloromethane | Soluble[1] |
| Toluene | Soluble[1] |
| Acetone | Soluble[5] |
Table 3: Approximate Boiling Point of p-Cresol at Reduced Pressures
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 201.9 |
| 100 | 138 |
| 50 | 120 |
| 20 | 100 |
| 15 | 95-96[3] |
| 10 | 88 |
| 5 | 74 |
| 1 | 50 |
| Note: These values are estimated and may vary depending on the specific experimental setup. |
Experimental Protocols
Protocol 1: Synthesis of p-Cresol from this compound
-
Acidification: In a well-ventilated fume hood, dissolve the this compound in water. While stirring, slowly add a strong acid (e.g., 10% HCl or H₂SO₄) until the solution is acidic to litmus paper. The p-cresol will separate as an oily layer or a solid precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the p-cresol with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude p-cresol by vacuum distillation or recrystallization from an appropriate solvent (e.g., petroleum ether).
Protocol 2: Purification of p-Cresol by Complexation with Oxalic Acid
This protocol is particularly useful for removing isomeric impurities like m-cresol.[1][6]
-
Complex Formation: In a reaction vessel, dissolve the crude p-cresol mixture in toluene (approximately 2.1 times the mass of the cresol mixture). Add anhydrous oxalic acid (approximately 1.0 molar equivalent to the estimated amount of p-cresol).
-
Crystallization: Heat the mixture to 60-70 °C with stirring and maintain this temperature for 1-3 hours. Slowly cool the mixture to room temperature and then chill to approximately 5 °C to induce the crystallization of the p-cresol-oxalic acid complex.
-
Isolation of Complex: Filter the white crystalline precipitate via vacuum filtration. Wash the crystals sparingly with cold toluene to remove any remaining impurities.
-
Decomplexation: Transfer the purified complex to a clean vessel and add water (approximately 2.5 times the mass of the complex). Heat the mixture to 40-80 °C to decompose the complex, which will liberate the pure p-cresol as an upper organic layer.
-
Final Isolation: Separate the upper organic layer. The toluene can be removed by distillation to yield high-purity p-cresol. For the highest purity, a final vacuum distillation can be performed.
Visualizations
Caption: Experimental workflow for the synthesis of p-cresol.
Caption: Troubleshooting decision tree for p-cresol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Cresol - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
Identifying and removing common impurities from sodium p-cresolate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from sodium p-cresolate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized this compound?
A1: Common impurities in this compound typically arise from the manufacturing process of its precursor, p-cresol, and the subsequent salt formation. These can include:
-
Isomeric Impurities: Sodium salts of o-cresol and m-cresol are common, as commercial p-cresol is often a mixture of isomers.[1]
-
Related Phenolic Impurities: Sodium salts of phenol and xylenols can also be present.[1]
-
Unreacted Starting Materials: Residual p-cresol and excess sodium hydroxide from the salt formation reaction may be present.
-
Process-Related Impurities: Depending on the synthetic route, other impurities like sodium sulfite can be introduced.
-
Degradation Products: Exposure to air and light can lead to oxidation and the formation of colored impurities.
Q2: How can I qualitatively and quantitatively analyze the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying isomeric and related phenolic impurities. A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile and a buffered aqueous solution can be effective.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for identifying volatile and semi-volatile impurities. For the analysis of the sodium salt, a derivatization step, such as silylation, is often necessary to convert the non-volatile salt into a volatile derivative suitable for GC analysis.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities based on characteristic chemical shifts.
-
Titration: To determine the amount of excess sodium hydroxide, a simple acid-base titration can be performed.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two primary methods are recrystallization and liquid-liquid extraction.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is crucial.
-
Liquid-Liquid Extraction: This technique is useful for separating components based on their different solubilities in two immiscible liquid phases. It is particularly effective for removing unreacted p-cresol and other organic-soluble impurities.
Troubleshooting Guides
Recrystallization of this compound
Issue: Poor crystal yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Solvent is too polar. | This compound is soluble in polar solvents like water and ethanol.[1][8] If the solubility is too high even at low temperatures, crystal recovery will be poor. Try a less polar solvent or a mixed solvent system. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the this compound. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. |
| Incomplete precipitation. | After cooling, if crystals have not formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Issue: The recrystallized product is still impure.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The chosen solvent may not effectively differentiate between the desired product and the impurities in terms of solubility. Experiment with different solvents or solvent mixtures. |
| Impurities co-crystallized with the product. | This can happen if the cooling process is too fast or if the concentration of impurities is very high. A second recrystallization may be necessary. |
| Inadequate washing of crystals. | After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
Liquid-Liquid Extraction for this compound Purification
Issue: Poor separation of layers during extraction.
| Possible Cause | Troubleshooting Step |
| Formation of an emulsion. | Emulsions can form, especially with basic aqueous solutions. To break the emulsion, you can try adding a small amount of a saturated salt solution (brine), gently swirling the mixture, or allowing the separatory funnel to stand for a longer period. |
| Similar densities of the two phases. | If the densities of the aqueous and organic phases are too similar, separation will be difficult. Try using a different organic solvent with a significantly different density from water. |
Issue: Low recovery of purified this compound.
| Possible Cause | Troubleshooting Step | | Product remains in the organic layer. | this compound is ionic and should be in the aqueous phase. However, if the pH of the aqueous phase is too low, it can be protonated to the less water-soluble p-cresol and partition into the organic layer. Ensure the pH of the aqueous phase is sufficiently high (basic). | | Incomplete extraction from the organic phase. | Perform multiple extractions with fresh aqueous phase to ensure complete transfer of the this compound. | | "Salting-out" effect not utilized. | The addition of a salt like sodium chloride to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer and enhance the extraction of less polar impurities into the organic phase.[9][10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify this compound by removing small amounts of isomeric and other phenolic impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Beakers, Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring. Add the solvent gradually until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Small crystals should start to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction for Purification of this compound
Objective: To remove unreacted p-cresol and other organic-soluble impurities from an aqueous solution of this compound.
Materials:
-
Aqueous solution of crude this compound
-
Ethyl acetate or other suitable water-immiscible organic solvent
-
Saturated sodium chloride solution (brine)
-
Sodium hydroxide solution (e.g., 1 M)
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
Procedure:
-
Preparation: Place the aqueous solution of crude this compound in a separatory funnel. Ensure the pH of the solution is basic (pH > 10) to keep the product in its salt form. If necessary, add a small amount of sodium hydroxide solution.
-
Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the purified this compound, while the organic layer (top) contains the impurities.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete removal of impurities.
-
Washing (Optional): The combined organic layers can be washed with a small amount of brine to recover any dissolved water.
-
Product Isolation: The purified aqueous solution of this compound can be used as is or the solid product can be recovered by evaporation of the water.
Data Presentation
The following tables present representative data for the purification of a hypothetical batch of this compound.
Table 1: Impurity Profile of this compound Before and After Recrystallization
| Impurity | Concentration Before Purification (%) | Concentration After Recrystallization (%) |
| Sodium o-cresolate | 2.5 | 0.3 |
| Sodium m-cresolate | 1.8 | 0.2 |
| Sodium phenolate | 0.5 | < 0.1 |
| Unreacted p-cresol | 0.2 | < 0.1 |
| Purity of this compound | 95.0 | 99.4 |
Table 2: Impurity Profile of this compound Before and After Liquid-Liquid Extraction
| Impurity | Concentration Before Purification (%) | Concentration After Extraction (%) |
| Unreacted p-cresol | 3.0 | 0.1 |
| Other organic impurities | 1.5 | 0.2 |
| Purity of this compound (in aqueous solution) | 95.5 | 99.7 |
Visualization
Experimental Workflow: Identification and Removal of Impurities
Caption: Workflow for identifying and removing impurities from this compound.
Logical Relationship: Troubleshooting Purification Issues
Caption: Troubleshooting logic for common purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium phenolate | SIELC Technologies [sielc.com]
- 3. impressions.manipal.edu [impressions.manipal.edu]
- 4. helixchrom.com [helixchrom.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing side reactions during the alkylation of sodium p-cresolate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of sodium p-cresolate. The primary focus is on preventing undesired side reactions to ensure high yields of the target O-alkylated product.
Troubleshooting Guide
Low or no yield of the desired ether product is a common issue. The following guide addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield of O-Alkylated Product and Formation of C-Alkylated Byproduct
Possible Causes:
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Solvent Choice: Protic solvents can solvate the phenoxide ion, reducing the nucleophilicity of the oxygen and favoring C-alkylation.[1][2]
-
Counter-ion Effect: Smaller cations like Li+ bind tightly to the oxygen of the phenoxide, hindering O-alkylation and promoting C-alkylation.[2]
-
High Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Solutions:
-
Solvent Selection: Employ polar aprotic solvents such as acetonitrile, DMF, or DMSO.[1] These solvents do not solvate the phenoxide anion, leaving the oxygen more available for nucleophilic attack. For instance, the O- to C-alkylation ratio can be as high as 97:3 in acetonitrile, while it drops to 72:28 in a protic solvent like methanol.[3][4]
-
Choice of Base: Use a base with a larger cation, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to generate the p-cresolate salt. Larger cations like K+ favor O-alkylation.[2]
-
Temperature Control: Maintain a moderate reaction temperature. The optimal temperature should be determined empirically, but starting at a lower temperature can favor the kinetically preferred O-alkylation.
Problem 2: Significant Formation of an Alkene Byproduct
Possible Cause:
-
E2 Elimination: A competing E2 elimination reaction is occurring, which is common with secondary and tertiary alkyl halides. The p-cresolate anion acts as a base, abstracting a proton from the alkyl halide.
Solutions:
-
Alkyl Halide Choice: Whenever possible, use a primary alkyl halide. The order of reactivity for the desired SN2 reaction is methyl > primary >> secondary. Tertiary alkyl halides are not suitable for the Williamson ether synthesis.
-
Leaving Group: Use a good leaving group on the alkyl halide to promote the SN2 reaction over elimination. The general order of leaving group ability is I > Br > Cl > F.
Problem 3: Reaction is Sluggish or Incomplete
Possible Causes:
-
Insufficiently Strong Base: The p-cresol may not be fully deprotonated, leading to a low concentration of the nucleophilic p-cresolate anion.
-
Heterogeneous Reaction Mixture: Poor solubility of the this compound in the organic solvent can limit the reaction rate.
-
Poor Nucleophilicity of the Phenoxide: Solvation effects in protic solvents can decrease the nucleophilicity of the phenoxide oxygen.
Solutions:
-
Base Selection: While p-cresol is more acidic than aliphatic alcohols, a sufficiently strong base is still required for complete deprotonation. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective choices.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction.[5] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is present.[5] This technique can lead to very high selectivity for O-alkylation, with reports of 100% selectivity in the O-benzylation of cresols.[6]
-
Solvent Choice: As mentioned previously, polar aprotic solvents will enhance the nucleophilicity of the p-cresolate anion.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the alkylation of this compound?
A1: The two main side reactions are C-alkylation and elimination.
-
C-Alkylation: The alkyl group attaches to the aromatic ring of the p-cresolate, typically at the ortho position, instead of the oxygen atom. This is a competing nucleophilic substitution reaction.[1]
-
Elimination (E2): The p-cresolate acts as a base and removes a proton from the alkyl halide, leading to the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides.
Q2: How does the choice of solvent affect the O/C alkylation ratio?
A2: The solvent plays a critical role in determining the regioselectivity of the alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for selective O-alkylation.[1] They solvate the cation (e.g., Na+) but not the phenoxide anion, leaving the oxygen atom as a "naked" and highly reactive nucleophile. This leads to a high O/C alkylation ratio.[2]
-
Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, creating a solvent shell that sterically hinders O-alkylation and reduces its nucleophilicity.[1][2] This makes the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation.[1]
Q3: Can I use a secondary alkyl halide for the Williamson ether synthesis with this compound?
A3: While it is possible, using secondary alkyl halides is challenging and often leads to a significant amount of the alkene byproduct via an E2 elimination reaction. If a secondary alkyl halide must be used, reaction conditions should be carefully optimized (e.g., lower temperature, specific base-solvent combinations) to favor the SN2 pathway. Primary alkyl halides are strongly preferred for higher yields of the desired ether.
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A4: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the alkylation of this compound, which may be a solid or dissolved in an aqueous phase, the PTC (typically a quaternary ammonium or phosphonium salt) pairs with the p-cresolate anion and shuttles it into the organic phase containing the alkyl halide. This is particularly useful when dealing with heterogeneous reaction mixtures to increase the reaction rate and can also improve the selectivity for O-alkylation by minimizing the presence of water, which can promote C-alkylation.[7]
Q5: How can I improve the yield of my O-alkylation reaction?
A5: To improve the yield of the desired O-alkylated product, consider the following:
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Use a primary alkyl halide with a good leaving group (I or Br).
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Employ a polar aprotic solvent like acetonitrile or DMF.
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Use a base with a large counter-ion like potassium carbonate.
-
Consider using a phase-transfer catalyst, especially for heterogeneous reactions.
-
Ensure anhydrous conditions, as water can promote side reactions.
-
Optimize the reaction temperature; start with milder conditions.
Data Presentation
Table 1: Effect of Reaction Parameters on O- vs. C-Alkylation Selectivity
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., Acetonitrile, DMF, DMSO)[1][2] | Protic (e.g., Methanol, Water)[1][3] | Protic solvents solvate the phenoxide oxygen, hindering its nucleophilicity.[2] |
| Counter-ion | Large (e.g., K+, Cs+)[2] | Small (e.g., Li+)[2] | Small cations coordinate more tightly with the oxygen, reducing its reactivity.[2] |
| Alkylating Agent | Less hindered (Primary > Secondary) | More hindered alkylating agents are more prone to elimination. | Steric hindrance favors elimination over substitution. |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often the kinetically favored product. |
| Catalyst | Phase-Transfer Catalyst[6] | Lewis Acids | PTCs can enhance O-alkylation selectivity.[6] |
Table 2: Quantitative Examples of Solvent Effects on Product Distribution
| Reaction | Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | Reference |
| Williamson Ether Synthesis | Acetonitrile | 97 | 3 | [3][4] |
| Williamson Ether Synthesis | Methanol | 72 | 28 | [3][4] |
| O-benzylation of m-cresol | Dichloromethane (with PTC) | 100 | 0 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation of p-Cresol using Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific alkyl halides and scales.
Materials:
-
p-Cresol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Primary alkyl halide (e.g., propyl iodide)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq).
-
Add anhydrous DMF to dissolve the p-cresol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium p-cresolate.
-
Add the primary alkyl halide (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Visualizations
Caption: Competing reaction pathways in the alkylation of this compound.
Caption: A decision tree for troubleshooting low yields in O-alkylation.
Caption: How solvent choice dictates the reactive site on the p-cresolate anion.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
Addressing foaming issues in the industrial production of p-cresol via alkali fusion.
Technical Support Center: P-Cresol Production via Alkali Fusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during the industrial production of p-cresol through the alkali fusion of p-toluenesulfonic acid.
Troubleshooting Foaming Issues
Excessive foaming during the alkali fusion stage can lead to reduced reactor volume, loss of product, and potential safety hazards. The following guide provides a systematic approach to identifying and mitigating foaming.
Q1: What are the primary causes of foaming during the alkali fusion process for p-cresol production?
A1: Foaming in this high-temperature, strong alkali process is typically a result of one or more of the following factors:
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Impurities in Raw Materials: The presence of organic impurities in the p-toluenesulfonic acid or the sodium hydroxide can act as surfactants, stabilizing foam.
-
Reaction Byproducts: Uncontrolled side reactions can generate surface-active compounds that contribute to foam formation.
-
High Reaction Temperature: While high temperatures are necessary for the fusion, excessive heat can lead to the vaporization of water and other volatile components, which can be trapped in the viscous melt, causing foam.
-
Agitation Rate: While agitation is crucial for mixing, an excessively high rate can introduce and disperse gas into the reaction mixture, promoting foam.
-
Water Content: The presence of excess water, either from the raw materials or from side reactions, can flash into steam at the reaction temperature, leading to significant foaming.
Q2: My reactor is experiencing significant foaming. What immediate steps should I take?
A2: If you encounter sudden and excessive foaming, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate response to foaming.
Q3: How can I proactively control foaming in my p-cresol production process?
A3: Proactive foam control involves a combination of optimizing process parameters and using chemical antifoaming agents.
-
Process Parameter Optimization:
-
Temperature Control: Maintain the alkali fusion temperature within the optimal range of 320-370°C.
-
Raw Material Purity: Ensure the p-toluenesulfonic acid and sodium hydroxide used are of high purity to minimize surfactant-like impurities.
-
Controlled Addition: Add the p-toluenesulfonic acid to the molten sodium hydroxide at a controlled rate to manage the reaction rate and heat generation.
-
-
Use of Antifoaming Agents:
-
Introduce a suitable antifoaming agent at the beginning of the alkali fusion process or inject it as needed. Silicone-based antifoams are often effective in high-temperature, high-alkali conditions.
-
Frequently Asked Questions (FAQs)
Q4: What type of antifoaming agent is most effective for the alkali fusion of p-toluenesulfonic acid?
A4: Given the harsh conditions of the reaction (high temperature and strong alkali), silicone-based antifoaming agents are generally recommended. These have low surface tension and are chemically inert and thermally stable. It is crucial to select a grade specifically designed for high-temperature and strong alkaline environments.
Q5: At what concentration should I use an antifoaming agent?
A5: The optimal concentration of an antifoaming agent depends on the specific product used and the severity of the foaming. It is recommended to start with the supplier's recommended dosage and optimize from there. Typical starting concentrations can range from 10 to 100 ppm.
Q6: Can the choice of raw material supplier affect foaming?
A6: Yes, variations in the manufacturing process of p-toluenesulfonic acid and sodium hydroxide between suppliers can result in different impurity profiles. Some impurities can act as foam promoters. It is advisable to qualify raw materials from new suppliers with small-scale test batches to assess their impact on foaming.
Data Presentation: Process Parameters and Antifoam Selection
The following tables provide a summary of key process parameters that influence foaming and a comparison of different types of antifoaming agents.
Table 1: Key Process Parameters Influencing Foaming
| Parameter | Typical Range | Impact on Foaming | Recommendations |
| Alkali Fusion Temperature | 320 - 370 °C | Temperatures above this range can cause rapid water vaporization and increased foaming. | Maintain tight temperature control. |
| Agitation Speed | 50 - 150 RPM | High speeds can entrain gas, while low speeds may lead to poor mixing and localized overheating. | Optimize for good mixing without excessive aeration. |
| p-Toluenesulfonic Acid Addition Rate | 1-2 kg/min (for a 1000L reactor) | A rapid addition rate can lead to an exothermic reaction that is difficult to control, increasing foaming. | Add slowly and monitor the reaction temperature closely. |
| Water Content in NaOH | < 1% | Higher water content will lead to more steam generation and foaming. | Use high-purity, low-water content sodium hydroxide. |
Table 2: Comparison of Antifoaming Agents
| Antifoam Type | Operating Temperature | pH Range | Advantages | Disadvantages |
| Silicone-based | -40 to 250 °C | 2 - 12 | Highly effective at low concentrations, thermally stable. | Can cause surface defects in some downstream applications if not used correctly. |
| Oil-based (Mineral/Vegetable) | 20 to 150 °C | 4 - 10 | Cost-effective. | Less effective at very high temperatures and may not be stable in strong alkali. |
| Polyether-based | 0 to 100 °C | 3 - 11 | Good compatibility with many systems. | May have limited stability at the high temperatures of alkali fusion. |
Experimental Protocols
Protocol 1: Screening of Antifoaming Agents
This protocol outlines a general procedure for selecting an effective antifoaming agent for your specific process.
-
Preparation: In a laboratory-scale reactor equipped with an agitator and a temperature controller, melt sodium hydroxide under controlled conditions to mimic the industrial process.
-
Initial Foaming Test: Add a known quantity of your standard p-toluenesulfonic acid to the molten NaOH and observe the initial foam height and stability.
-
Antifoam Addition: For each antifoaming agent to be tested, repeat the experiment, adding a predetermined concentration (e.g., 50 ppm) of the antifoam to the molten NaOH before the addition of p-toluenesulfonic acid.
-
Data Collection: Record the maximum foam height, the time it takes for the foam to collapse, and any visual observations of the reaction.
-
Evaluation: Compare the performance of each antifoaming agent based on its ability to prevent foam formation and to break existing foam. Select the most effective agent for pilot-scale trials.
Visualizations
Caption: Chemical pathway for p-cresol production via alkali fusion.
Technical Support Center: Purification of Sodium p-Cresolate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of sodium p-cresolate using recrystallization techniques. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on solubility data, a mixed solvent system of ethanol and water is recommended. This compound is soluble in water and ethanol.[1] A mixed solvent system allows for fine-tuning of the solubility to achieve good crystal yield and purity.
Q2: What are the most common impurities in technical-grade this compound?
A2: Technical-grade p-cresol, the precursor to this compound, is often a mixture of its isomers: ortho- (o-), meta- (m-), and para- (p-) cresol.[2][3] Therefore, the primary impurities in this compound are likely to be sodium o-cresolate and sodium m-cresolate. Other potential impurities can include unreacted p-cresol and residual reagents from its synthesis, such as sodium hydroxide.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: This issue, known as "oiling out," can occur if the solute's melting point is lower than the solvent's boiling point, or if there are significant impurities.[1] To resolve this, try adding a small amount of additional hot solvent (the "good" solvent in a mixed system, e.g., water) to ensure complete dissolution. If the problem persists, consider that you may have an excess of an insoluble impurity. In this case, hot filtration of the solution before cooling may be necessary.
Q4: No crystals are forming upon cooling. What is the problem?
A4: The absence of crystal formation could be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce nucleation.
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. You can try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Q5: The crystal yield is very low. How can I improve it?
A5: A low yield can result from using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor. To improve the yield, minimize the amount of hot solvent used to dissolve the this compound. Also, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation. However, be aware that rapid cooling can sometimes trap impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily residue forms instead of crystals ("oiling out"). | 1. Melting point of the impure solid is below the boiling point of the solvent. 2. High concentration of impurities depressing the melting point. | 1. Add a small amount of the more "soluble" solvent (e.g., water in an ethanol-water mix) to the hot solution until the oil dissolves, then cool slowly. 2. Try a different solvent system with a lower boiling point. |
| Crystals form too quickly, potentially trapping impurities. | 1. The solution is too concentrated. 2. The cooling process is too rapid. | 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the flask to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[1] |
| No crystal formation upon cooling. | 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of pure this compound. |
| Low yield of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Incomplete precipitation due to insufficient cooling. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, to maximize crystal formation. |
| Discolored crystals. | Presence of colored impurities. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
Quantitative Data
The solubility of this compound in water is a key parameter for designing a successful recrystallization protocol.
| Temperature (°C) | Solubility ( g/100 mL of water) |
| 50 | 2.5 |
| 100 | 5.0 |
Data sourced from Guidechem.[4]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot deionized water (the "good" solvent) and begin heating and stirring.
-
Gradually add more hot water until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.
-
-
Addition of Anti-Solvent (if necessary):
-
If the solid is very soluble in hot water, a mixed solvent system will be more effective. In this case, after dissolving the solid in a minimal amount of hot water, slowly add hot ethanol (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
-
Process Visualization
Below is a flowchart illustrating the decision-making process during the recrystallization of this compound.
Caption: A flowchart of the recrystallization process.
References
Technical Support Center: Overcoming Challenges in the Scale-up of Reactions Involving Sodium p-Cresolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving sodium p-cresolate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions with this compound, with a focus on the commonly performed Williamson ether synthesis.
Issue 1: Low Yield of the Desired Ether Product
Q: We are observing a significantly lower yield of our target ether upon scaling up the reaction from lab to pilot plant. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, mass and heat transfer limitations, and side reactions.
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized concentration gradients, slowing down the reaction rate. The biphasic nature of some Williamson ether syntheses can be particularly sensitive to agitation efficiency.
-
Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large vessels, which can promote side reactions or degradation of reactants and products.[1] Conversely, if the reaction requires heating, inefficient heat transfer can result in incomplete conversion.
-
Increased Side Reactions: The longer reaction times and potential for temperature fluctuations at scale can favor competing reactions.
Troubleshooting Steps:
-
Optimize Agitation:
-
Review the geometry of your reactor and impeller design. Ensure the agitation speed is sufficient to maintain a homogenous mixture.
-
Consider the use of phase-transfer catalysts (PTCs) like quaternary ammonium salts to facilitate the reaction between the aqueous/solid this compound and the organic phase containing the alkylating agent. PTCs can significantly improve reaction rates and yields.[2][3][4]
-
-
Improve Temperature Control:
-
Characterize the reaction exotherm at the lab scale using reaction calorimetry to predict the heat load at a larger scale.
-
Ensure the reactor's cooling/heating system has the capacity to manage the heat of reaction.
-
For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
Minimize Side Reactions:
-
The primary competing reactions in a Williamson ether synthesis are elimination (especially with secondary or tertiary alkyl halides) and C-alkylation of the phenoxide ring.[5]
-
To favor the desired SN2 reaction, use a primary alkyl halide whenever possible.
-
Employ aprotic polar solvents like DMF or acetonitrile, which are known to accelerate SN2 reactions.[6]
-
Carefully control the reaction temperature, as higher temperatures often favor the elimination side reaction.
-
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Impurity Profile and Purification Challenges
Q: We are observing new or higher levels of impurities in our product after scaling up, making purification difficult. What are these impurities and how can we mitigate them?
A: The impurity profile can change significantly with scale. Common impurities in reactions involving this compound include unreacted starting materials, byproducts from side reactions, and residual solvent.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation and Purification Strategy |
| Unreacted p-cresol | Incomplete reaction; poor mass transfer. | Optimize reaction conditions (time, temperature, stoichiometry). For purification, perform a caustic wash (e.g., with aqueous NaOH) to convert the acidic p-cresol into its water-soluble sodium salt, which can then be separated in an aqueous layer.[7] |
| C-Alkylated Byproduct | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, particularly at the ortho position.[8] This is often favored in protic solvents. | Use aprotic solvents. Purification can be challenging due to similar polarities. Fractional distillation under reduced pressure or chromatography may be necessary. |
| Elimination Byproduct (Alkene) | Use of secondary or tertiary alkyl halides; high reaction temperatures.[5] | Use a primary alkyl halide. Maintain the lowest effective reaction temperature. Purification can often be achieved by distillation due to the volatility of the alkene. |
| Residual High-Boiling Solvent (e.g., DMF) | Inefficient solvent removal during work-up. | Optimize distillation conditions (vacuum, temperature). Consider solvent extraction with a lower-boiling point solvent in which the product is soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at an industrial scale?
A: this compound and its precursor, p-cresol, are corrosive and toxic.[2] Key safety considerations for large-scale handling include:
-
Corrosivity: Causes severe skin and eye burns.[2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, and eye/face protection, is mandatory.[9]
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[9] Operations should be conducted in well-ventilated areas, and respiratory protection may be required.
-
Dust Explosion Hazard: While not explicitly detailed for this compound, finely divided organic powders can pose a dust explosion risk. Proper grounding and bonding of equipment are necessary to prevent static discharge.
-
Reactivity: this compound can react vigorously with strong oxidizers and acids.[2] Finely divided and moist alkali phenolates may be prone to vigorous oxidation when heated in air.[1]
Q2: How does the hygroscopic nature of this compound affect scale-up?
A: The presence of water can be detrimental to the Williamson ether synthesis, as it can hydrolyze the alkylating agent and affect the solvency of the reaction mixture. While specific data on the hygroscopicity of this compound is limited, related sodium salts are known to be hygroscopic.
Recommendations:
-
Store this compound in a dry, well-sealed container.
-
Use anhydrous solvents for the reaction.
-
If necessary, consider drying the this compound before use, for example, by azeotropic distillation with a suitable solvent like toluene.
Q3: What are the key considerations for choosing a solvent for a large-scale Williamson ether synthesis with this compound?
A: Solvent selection is critical for reaction success and process efficiency at scale.
| Parameter | Lab Scale Consideration | Scale-up Consideration | Recommended Solvents |
| Reaction Rate | Solvents that solvate the cation and leave the anion nucleophilic are preferred. | High reaction rates reduce cycle time and improve throughput. | DMF, Acetonitrile, DMSO[6][8] |
| Boiling Point | Ease of removal on a rotary evaporator. | Ease of removal in large reactors, energy consumption for distillation, and potential for product degradation at high temperatures. | Acetonitrile (BP: 82°C) is often a good balance. |
| Safety | Flammability and toxicity. | Flammability, toxicity, and environmental impact (e.g., regulations on solvent use and disposal). | Consider greener solvent alternatives where possible, though performance may vary. |
| Work-up | Ease of extraction. | Phase separation efficiency in large vessels, potential for emulsion formation. | Toluene or MTBE are common extraction solvents. |
Experimental Protocol: Representative Lab-Scale Synthesis of p-Cresyl Methyl Ether
This protocol for the synthesis of p-cresyl methyl ether (4-methoxytoluene) illustrates the key steps in a Williamson ether synthesis involving this compound. This can serve as a basis for scale-up studies.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (or another methylating agent like dimethyl sulfate)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of this compound: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in toluene.
-
Add a stoichiometric equivalent of aqueous sodium hydroxide. The mixture will be biphasic.
-
Add a catalytic amount (e.g., 1-5 mol%) of tetrabutylammonium bromide.
-
Methylation: Gently heat the mixture to reflux (around 80-90°C) with vigorous stirring.
-
Slowly add methyl iodide to the reaction mixture.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by TLC or GC until the p-cresol is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining NaOH and the sodium iodide byproduct.
-
Wash with a dilute aqueous HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure p-cresyl methyl ether.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of p-cresyl methyl ether.
References
- 1. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. scribd.com [scribd.com]
- 4. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of Sodium p-Cresolate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of sodium p-cresolate in experimental settings. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] When exposed to air, this compound will absorb water vapor, which can lead to physical and chemical changes.
Q2: Why is managing the hygroscopic nature of this compound important for my experiments?
A2: Absorbed moisture can significantly impact your experimental results in several ways:
-
Inaccurate Measurements: The presence of water will increase the measured weight of the compound, leading to errors in concentration calculations and stoichiometry.
-
Physical Changes: Moisture absorption can cause the crystalline solid to become a viscous liquid or form clumps, making it difficult to handle and dispense accurately.
-
Reaction Integrity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to side reactions, lower yields, or complete reaction failure.
Q3: How should I store this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against moisture. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For enhanced protection, consider the following:
-
Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.
-
Desiccator: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).
Q4: Can I dry this compound if it has absorbed moisture?
A4: Yes, but with extreme caution. Finely divided and moist alkali phenolates like this compound can be prone to vigorous oxidation and may ignite when heated in the air.[2] A specific protocol for safe drying is provided in the "Experimental Protocols" section.
Q5: What is the best way to weigh a hygroscopic compound like this compound?
A5: To ensure accurate weighing, minimize exposure to the atmosphere. The preferred method is to handle and weigh the compound inside a controlled environment like a glove box with low humidity. If a glove box is unavailable, "weighing by difference" is a suitable alternative. This involves weighing the sealed container with the compound, transferring the desired amount quickly to the reaction vessel, and then re-weighing the original container. The difference in weight is the amount of compound transferred.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or unexpected side products. | The hygroscopic nature of this compound introduced water into a moisture-sensitive reaction. | Ensure the this compound is thoroughly dried before use. Handle the compound under an inert atmosphere and use anhydrous solvents. |
| The solid has become a sticky or clumped mass. | The compound has absorbed a significant amount of moisture from the atmosphere. | The material will need to be dried. Refer to the drying protocol below, paying close attention to the safety warnings. |
| Difficulty in accurately weighing the desired amount. | The compound is rapidly absorbing moisture on the balance, causing the reading to drift. | Use a glove box for weighing. Alternatively, use the "weighing by difference" technique. Minimize the time the container is open to the atmosphere. |
| The material shows discoloration (darkening). | Exposure to air and light can cause degradation. | Store the compound in a dark, cool place and under an inert atmosphere.[3] |
Experimental Protocols
Protocol 1: Safe Drying of this compound
Warning: There is a documented risk of ignition when heating moist this compound in the air.[2] This procedure should be performed with extreme caution and behind a blast shield.
-
Preparation: Place the this compound in a suitable flask (e.g., a round-bottom flask).
-
Azeotropic Dehydration (Recommended):
-
Add a high-boiling, inert solvent that forms an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Once water removal is complete, allow the mixture to cool under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
-
Vacuum Drying (Alternative):
-
Connect the flask to a high-vacuum line.
-
Dry the material under vacuum at a moderate temperature (start at room temperature and gradually increase if necessary, not exceeding 60-80°C). Do not heat directly in an oven open to the atmosphere.
-
Continue drying until a constant weight is achieved.
-
-
Storage: Once dry, store the compound in a desiccator under an inert atmosphere.
Protocol 2: Determining Water Content
Since no specific quantitative data for the hygroscopicity of this compound is readily available, it is recommended to determine the water content of your sample experimentally.
| Method | Principle | Considerations |
| Karl Fischer Titration | A chemical method that specifically reacts with water. | Highly accurate and water-specific. Can be used for both free and bound water. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated. | Can determine the temperature at which water is lost. The risk of oxidation at elevated temperatures must be considered; running under an inert atmosphere is advised. |
| Loss on Drying (LOD) | Measures the weight loss of a sample after drying. | A simpler method than TGA, but less specific as any volatile component will be lost. The safe drying protocol must be followed. |
User Data Table for Water Content Determination:
| Sample ID | Method Used | Initial Mass (g) | Final Mass (g) | Water Content (%) | Date |
Visual Guides
Workflow for Handling this compound
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic for Inconsistent Reactions
Caption: Troubleshooting inconsistent results with this compound.
References
Optimizing catalyst loading when using sodium p-cresolate in a reaction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium p-cresolate in their reactions. The focus is on optimizing its loading when used as a basic catalyst.
Disclaimer: The following guidelines are based on general principles of base-catalyzed reactions, drawing parallels from similar compounds like sodium phenoxide. Specific experimental results may vary, and optimization is recommended for each unique reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
This compound (sodium 4-methylphenoxide) is the sodium salt of p-cresol. Due to the phenoxide anion, it is a moderately strong base and a competent nucleophile.[1][2] In many organic reactions, it can function as a base catalyst to deprotonate a substrate, initiating the reaction cascade. Its applications are analogous to the more commonly cited sodium phenoxide, which is used in reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction.[1][2][3]
Q2: How do I determine the initial catalyst loading for my reaction?
For a novel reaction, a good starting point for catalyst loading is often between 1-10 mol%. A common approach is to perform a preliminary screen with a few different loadings (e.g., 1 mol%, 5 mol%, and 10 mol%) to get a rough idea of the catalyst's impact on the reaction rate and yield.
Q3: What are the common signs of incorrect this compound loading?
-
Too Low Loading:
-
Slow or incomplete reaction conversion.
-
Formation of side products due to competing uncatalyzed pathways.
-
-
Too High Loading:
-
Increased formation of byproducts from base-mediated side reactions.
-
Difficulty in product purification due to residual catalyst or byproducts.
-
In some cases, a decrease in yield due to catalyst aggregation or complex side reactions.[4]
-
Q4: Can the solvent choice affect the optimal catalyst loading?
Absolutely. The solubility and reactivity of this compound can be significantly influenced by the solvent. Polar aprotic solvents like DMF, DMSO, or THF are often good choices for reactions involving phenoxides. It is crucial to ensure the catalyst is sufficiently soluble in the chosen solvent to be effective.[5] Poor solubility will necessitate higher apparent loading to achieve the desired catalytic effect.
Q5: My reaction is not proceeding to completion. What should I check first?
Before increasing the catalyst loading, verify the following:
-
Reagent Purity: Ensure all starting materials and solvents are pure and dry. Water and other protic impurities can quench the basic catalyst.[5]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon). Finely divided and moist alkali phenoxides may be prone to oxidation when heated in air.[6]
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: High Levels of Byproducts and Low Selectivity
The formation of significant byproducts often indicates that the catalyst loading is too high or the reaction conditions are not optimal.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor reaction selectivity.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a reaction.
Experimental Workflow for Catalyst Loading Optimization
Caption: General experimental workflow for optimizing catalyst loading.
Methodology:
-
Reaction Setup: In a series of identical reaction vessels, add the limiting substrate and any other reactants.
-
Solvent Addition: Add the chosen solvent to each vessel.
-
Catalyst Addition: To each vessel, add a different amount of this compound (e.g., 0 mol%, 2 mol%, 5 mol%, 10 mol%, 15 mol%). The 0 mol% reaction will serve as a control.
-
Reaction Execution: Place all vessels in a temperature-controlled environment (e.g., a heating block) and stir at the same rate for the desired reaction time.
-
Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it using an appropriate technique (e.g., TLC, GC, or LC-MS) to monitor the consumption of starting material and the formation of the product.
-
Work-up and Analysis: After the reaction is complete, quench all reactions simultaneously and perform an identical work-up procedure for each. Analyze the final product mixture to determine the yield and purity for each catalyst loading.
Data Presentation
The results from the screening experiment can be summarized in a table for easy comparison.
Table 1: Effect of this compound Loading on Reaction Yield and Purity (Hypothetical Data)
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 0 | 24 | < 5 | - | - |
| 2 | 24 | 65 | 58 | 95 |
| 5 | 12 | 98 | 92 | 98 |
| 10 | 8 | > 99 | 91 | 94 |
| 15 | 8 | > 99 | 85 | 88 |
This is hypothetical data for illustrative purposes.
From this hypothetical data, a catalyst loading of 5 mol% appears to be optimal, providing a high yield and purity in a reasonable timeframe. Increasing the loading to 10-15 mol% decreases the reaction time but also leads to lower yield and purity, suggesting the formation of byproducts.
References
Validation & Comparative
A Comparative Analysis of the Basicity of Sodium p-Cresolate and Sodium Phenoxide
This guide provides a detailed comparison of the basicity of sodium p-cresolate and sodium phenoxide, intended for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative data, established chemical principles, and a general experimental protocol for determining basicity.
Introduction
Sodium phenoxide (NaOC₆H₅) and this compound (NaOC₇H₇) are the sodium salts derived from phenol and p-cresol, respectively.[1][2] Both are basic compounds due to the anionic nature of the phenoxide and p-cresolate ions, which are the conjugate bases of their respective parent phenols.[2][3] Understanding the relative basicity of these compounds is crucial in various chemical syntheses and pharmaceutical applications where they might be used as reagents or intermediates.
The basicity of these compounds is inversely related to the acidity of their conjugate acids, phenol and p-cresol. A fundamental principle of acid-base chemistry states that a weaker acid has a stronger conjugate base. Therefore, by comparing the acid dissociation constants (pKa) of phenol and p-cresol, we can definitively determine the relative strengths of their conjugate bases.
Chemical Principles: The Inductive Effect
The primary structural difference between sodium phenoxide and this compound is the presence of a methyl group (-CH₃) at the para position of the benzene ring in p-cresolate. The methyl group is an electron-donating group (EDG) through an inductive effect.[4] This has a significant impact on the stability of the conjugate base.
-
Phenoxide Ion: The negative charge on the oxygen atom in the phenoxide ion is delocalized across the benzene ring through resonance, which stabilizes the ion.[5][6]
-
p-Cresolate Ion: In the p-cresolate ion, the electron-donating methyl group pushes electron density into the benzene ring. This intensifies the negative charge on the oxygen atom, making the p-cresolate ion less stable than the phenoxide ion.[4][7]
A less stable conjugate base corresponds to a weaker acid. Consequently, p-cresol is a weaker acid than phenol. This, in turn, means that this compound is a stronger base than sodium phenoxide.
Quantitative Data
The basicity of this compound and sodium phenoxide can be inferred by comparing the pKa values of their conjugate acids, p-cresol and phenol. A higher pKa value indicates a weaker acid and, therefore, a stronger conjugate base.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Reference |
| Sodium Phenoxide | Phenol | ~9.98 | [8][9] |
| This compound | p-Cresol | ~10.26 | [10][11][12] |
The data clearly shows that p-cresol has a higher pKa than phenol. This confirms that p-cresol is a weaker acid than phenol, and consequently, this compound is a stronger base than sodium phenoxide.
Experimental Protocol: Potentiometric Titration for pKa Determination
A common and accurate method for determining the pKa of weak acids like phenol and p-cresol is potentiometric titration. This allows for the indirect measurement of the basicity of their sodium salts.
Objective: To determine the pKa of a weak acid by titrating it with a strong base and monitoring the pH of the solution.
Materials:
-
Weak acid (phenol or p-cresol)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Volumetric flasks
Procedure:
-
Preparation: A known concentration of the weak acid is prepared in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is an issue).
-
Titration Setup: The beaker containing the weak acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The buret is filled with the standardized strong base solution.
-
Titration: The strong base is added in small, known increments to the weak acid solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
Data Analysis: The pH readings are plotted against the volume of the titrant added. The equivalence point is determined from the point of inflection of the titration curve. The pKa is then calculated from the pH at the half-equivalence point.
Figure 1: A simplified workflow for the potentiometric titration to determine pKa.
Logical Relationship: Structure and Basicity
The relationship between the chemical structure and the resulting basicity can be summarized as follows:
Figure 2: The logical pathway from chemical structure to basicity.
Conclusion
Based on both theoretical principles and experimental data, This compound is a stronger base than sodium phenoxide . This is a direct consequence of the electron-donating methyl group in the para position of the p-cresolate ion, which destabilizes the ion relative to the phenoxide ion. This destabilization leads to p-cresol being a weaker acid than phenol, and therefore, its conjugate base, this compound, is stronger. This understanding is essential for professionals in chemistry and drug development for reaction mechanism design and drug formulation.
References
- 1. chembk.com [chembk.com]
- 2. Sodium phenoxide - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
- 8. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymdb.ca [ymdb.ca]
- 11. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p-Cresol CAS#: 106-44-5 [m.chemicalbook.com]
Reactivity Face-Off: Sodium p-Cresolate vs. Potassium p-Cresolate in Nucleophilic Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the formation of ether linkages crucial for many pharmaceutical compounds, the choice of reagents can significantly influence reaction efficiency, yield, and selectivity. Among the common nucleophiles employed are the alkali metal salts of phenols, with sodium and potassium p-cresolate being two frequently utilized options. This guide provides an in-depth comparison of the reactivity of sodium p-cresolate and potassium p-cresolate, supported by physicochemical data and detailed experimental protocols for their evaluation.
Executive Summary
While both sodium and potassium p-cresolate serve as effective nucleophiles in reactions such as the Williamson ether synthesis, their reactivity profiles exhibit subtle yet impactful differences. These variations primarily stem from the nature of the alkali metal counter-ion (Na⁺ vs. K⁺), which influences the degree of ion pairing and solubility in common organic solvents. Generally, potassium p-cresolate is considered the more reactive of the two due to the larger ionic radius of the potassium ion, leading to looser ion pairing and greater dissociation in solution. This increased availability of the "naked" p-cresolate anion enhances its nucleophilicity.
Physicochemical Properties
The physical properties of these salts, particularly their solubility, play a critical role in their reactivity in solution-phase reactions.
| Property | This compound | Potassium p-Cresolate |
| CAS Number | 1121-70-6 | 12002-51-6 |
| Molecular Formula | C₇H₇NaO | C₇H₇KO |
| Molecular Weight | 130.12 g/mol | 146.22 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility in Water | Soluble | Soluble |
| Solubility in Organic Solvents | Moderately soluble in polar organic solvents | Generally more soluble in organic solvents than the sodium salt[1] |
Reactivity Comparison: The Role of the Counter-ion
The enhanced reactivity of potassium p-cresolate can be attributed to the following factors:
-
Ionic Radius and Ion Pairing: The potassium ion (ionic radius: ~138 pm) is significantly larger than the sodium ion (ionic radius: ~102 pm). This larger size results in a lower charge density for K⁺, leading to a weaker electrostatic attraction with the p-cresolate anion. Consequently, potassium p-cresolate exists in solution with a higher degree of dissociation into free ions compared to this compound, which tends to form tighter ion pairs.[2]
-
Nucleophilicity: The reactivity of the p-cresolate anion as a nucleophile is highest when it is not encumbered by its counter-ion.[3] The looser ion pairing of potassium p-cresolate means that the p-cresolate anion is more "available" to attack an electrophilic center, thus increasing the reaction rate.[4]
-
Solubility: Potassium salts of organic anions often exhibit greater solubility in organic solvents compared to their sodium counterparts.[5][6] This increased solubility of potassium p-cresolate can lead to a higher concentration of the nucleophile in the reaction medium, further promoting a faster reaction rate.
Experimental Section
To empirically determine the relative reactivity of sodium and potassium p-cresolate, a standardized Williamson ether synthesis can be performed.
Experimental Protocol: Comparative Kinetic Analysis of Williamson Ether Synthesis
Objective: To compare the reaction rates of this compound and potassium p-cresolate with a model electrophile, benzyl bromide, under identical conditions.
Materials:
-
This compound
-
Potassium p-cresolate
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dodecane (internal standard)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In two separate, oven-dried, 50 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the following:
-
Flask A: this compound (1.0 mmol) and anhydrous DMF (20 mL).
-
Flask B: Potassium p-cresolate (1.0 mmol) and anhydrous DMF (20 mL).
-
-
Internal Standard: To each flask, add dodecane (0.5 mmol) as an internal standard for GC analysis.
-
Equilibration: Stir the mixtures at a constant temperature (e.g., 60 °C) for 15 minutes to ensure dissolution and thermal equilibrium.
-
Reaction Initiation: At time zero (t=0), add benzyl bromide (1.0 mmol) to each flask simultaneously via syringe.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it with 1 mL of a 1:1 mixture of diethyl ether and water.
-
Analysis: Analyze the organic layer of each quenched sample by GC-FID to determine the concentration of the product (benzyl p-tolyl ether) and the remaining benzyl bromide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate of each reaction can be determined from the slope of the initial linear portion of the curve.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Figure 1. Williamson Ether Synthesis Pathway.
Figure 2. Kinetic Experiment Workflow.
Conclusion
For researchers and professionals in drug development, the selection between sodium and potassium p-cresolate should be made with consideration of the desired reaction kinetics and the solvent system employed. In general, potassium p-cresolate is expected to exhibit higher reactivity due to its greater solubility in organic solvents and the formation of looser ion pairs, which enhances the nucleophilicity of the p-cresolate anion. For reactions where a faster rate is desirable, potassium p-cresolate is the recommended choice. However, in instances where cost is a significant factor and a more moderate reaction rate is acceptable, this compound remains a viable option. The provided experimental protocol offers a robust method for quantifying these reactivity differences under specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Versus Sodium Selectivity in Monovalent Ion Channel Selectivity Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. elements - Why are potassium organic salts ever preferable to the sodium equivalents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. scielo.br [scielo.br]
A Comparative Guide to Validating the Purity of Synthesized Sodium p-Cresolate: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides a detailed comparison of two common analytical methods for validating the purity of sodium p-cresolate: the classical acid-base titration and the modern instrumental technique of High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your laboratory's needs.
Overview of Analytical Methods
Acid-Base Titration is a volumetric analysis technique used to determine the concentration of an analyte. For this compound, a salt of a weak acid (p-cresol) and a strong base, its basic nature allows for direct titration with a standardized strong acid. This method is cost-effective, requires relatively simple equipment, and can provide accurate results when performed correctly.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that identifies and quantifies components in a mixture. A reversed-phase HPLC method can separate p-cresol from potential impurities. HPLC offers high sensitivity and specificity, making it ideal for detecting even trace amounts of impurities.
Experimental Protocols
This protocol details the steps for determining the purity of a synthesized batch of this compound using titration with hydrochloric acid.
Materials:
-
Synthesized this compound sample
-
Standardized 0.1 N Hydrochloric Acid (HCl) solution
-
Methyl Red indicator solution
-
Distilled or deionized water
-
Analytical balance
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound sample and record the exact weight.
-
Dissolve the sample in 100 mL of distilled water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of methyl red indicator to the solution. The solution should turn yellow.
-
Fill the burette with the standardized 0.1 N HCl solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Titrate the this compound solution with the HCl solution while continuously stirring.
-
The endpoint is reached when the solution color changes from yellow to a persistent red.
-
Record the final burette reading.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (V_HCl × N_HCl × MW_Na-p-cresolate) / (W_sample × 10)
Where:
-
V_HCl = Volume of HCl used in mL
-
N_HCl = Normality of HCl solution
-
MW_Na-p-cresolate = Molecular weight of this compound (130.12 g/mol )
-
W_sample = Weight of the this compound sample in g
-
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound by quantifying p-cresol after acidification.
Materials and Equipment:
-
Synthesized this compound sample
-
p-Cresol reference standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the p-cresol reference standard (e.g., 1 mg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound, dissolve it in water, acidify with a small amount of phosphoric acid to convert the salt to p-cresol, and dilute to a known volume (e.g., 10 mL) with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Identify the p-cresol peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity based on the peak area of p-cresol in the sample compared to the calibration curve generated from the standards.
Comparative Data
The following table summarizes representative data obtained from the analysis of a batch of synthesized this compound using both titration and HPLC methods.
| Parameter | Titration Method | HPLC Method |
| Principle | Acid-Base Neutralization | Chromatographic Separation |
| Sample Weight | 0.5025 g | 10.15 mg (in 10 mL) |
| Titrant Volume (avg.) | 38.20 mL (of 0.1005 N HCl) | N/A |
| Calculated Purity | 99.2% | 99.3% (p-cresol) |
| Detected Impurities | Not specific, measures total basicity | Can identify and quantify specific impurities |
| Precision (RSD) | < 1% | < 2% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes (including sample prep and run time) |
| Equipment Cost | Low | High |
| Required Expertise | Basic wet chemistry skills | Specialized training required |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for both the titration and HPLC methods.
Caption: Experimental workflow for purity validation by titration.
Caption: Experimental workflow for purity validation by HPLC.
Comparison of Methods
The choice between titration and HPLC for purity validation depends on the specific requirements of the analysis. The following diagram provides a logical comparison of the two methods.
Caption: Logical comparison of Titration and HPLC methods.
Conclusion
Both acid-base titration and HPLC are valid methods for assessing the purity of synthesized this compound.
-
Titration is a reliable and economical choice for routine quality control where the primary goal is to determine the overall purity and when the impurity profile is well-understood and not expected to contain other basic substances.
-
HPLC is the preferred method when high specificity is required, such as during method development, for release testing of pharmaceutical ingredients, or when a detailed impurity profile is necessary. Its ability to separate and quantify individual components provides a more comprehensive understanding of the sample's purity.
Ultimately, the selection of the analytical method should be based on a careful evaluation of the project's specific needs, available resources, and regulatory requirements.
A Comparative Analysis of Sodium p-Cresolate and Sodium tert-Butoxide as Bases in Chemical Synthesis
This guide provides a detailed comparative analysis of sodium p-cresolate and sodium tert-butoxide, two sodium-based reagents employed in organic synthesis. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the appropriate base for specific synthetic transformations. This comparison covers physicochemical properties, reactivity, applications, and safety protocols, supported by experimental data and procedural outlines.
Physicochemical Properties
This compound and sodium tert-butoxide exhibit distinct physical and chemical properties that dictate their utility in different reaction environments. Sodium tert-butoxide is the sodium salt of a tertiary alcohol, tert-butanol, while this compound is the sodium salt of a phenol, p-cresol. These structural differences fundamentally influence their basicity and nucleophilicity.
| Property | This compound | Sodium tert-Butoxide |
| CAS Number | 1121-70-6[1][2] | 865-48-5[3][4] |
| Molecular Formula | C₇H₇NaO[1] | C₄H₉NaO[4][5] |
| Molecular Weight | 130.12 g/mol [6] | 96.10 g/mol [4] |
| Appearance | White crystalline solid[1][2] | White to light tan crystalline powder[3][7] |
| pKa of Conjugate Acid | ~18.9 (p-cresol in DMSO)[8] | ~32.2 (tert-butanol in DMSO)[8] |
| Solubility | Soluble in water, ethanol, and other organic solvents.[1][2] | Reacts with water.[9] Soluble in THF (~38 wt%), ethers, and hydrocarbons.[3][9] |
Basicity, Nucleophilicity, and Reactivity
The primary differentiator between these two bases is their strength and steric profile.
Sodium tert-Butoxide (NaOtBu) is a very strong base, as indicated by the high pKa of its conjugate acid, tert-butanol (~32 in DMSO).[8] The bulky tert-butyl group provides significant steric hindrance around the oxygen atom. This steric bulk makes it a non-nucleophilic base .[4][5][7] Consequently, it is highly effective at deprotonating acidic protons without participating in unwanted nucleophilic substitution (Sₙ2) reactions. It is the preferred base for promoting elimination (E2) reactions over substitution and for facilitating reactions that require a strong, sterically hindered base, such as the Buchwald-Hartwig amination.[4][7]
This compound , on the other hand, is a considerably weaker base. The pKa of its conjugate acid, p-cresol, is approximately 18.9 in DMSO.[8] The phenoxide anion is stabilized by resonance, which reduces its basicity compared to alkoxides. The p-cresolate anion is also significantly less sterically hindered than the tert-butoxide anion, allowing it to function as a nucleophile in addition to a base. This dual reactivity makes it suitable for reactions like the Williamson ether synthesis, where the phenoxide attacks an electrophilic carbon center.
Applications and Experimental Protocols
The distinct reactivity profiles of this compound and sodium tert-butoxide lead to their use in different types of synthetic transformations.
Sodium tert-Butoxide: Palladium-Catalyzed Buchwald-Hartwig Amination
Sodium tert-butoxide is a cornerstone base in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[7] Its strength is sufficient to deprotonate amines in the catalytic cycle, and its non-nucleophilic nature prevents unwanted side reactions with the aryl halide.
Experimental Protocol: Synthesis of an N-Aryl Amine
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XantPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
This compound: Williamson Ether Synthesis
This compound is typically generated in situ by reacting p-cresol with a stronger base like sodium hydroxide or sodium hydride.[2][10] It can then act as a nucleophile to form aryl ethers.
Experimental Protocol: Synthesis of an Aryl Ether
-
Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 mmol, 108 mg) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL).
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) portion-wise at 0 °C.[10] Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Attack: Add the alkyl halide (e.g., benzyl bromide, 1.0 mmol) to the solution of this compound.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation.
Safety and Handling
Both reagents are hazardous and must be handled with appropriate precautions in a chemical fume hood.
| Hazard Category | This compound | Sodium tert-Butoxide |
| Primary Hazards | Corrosive; causes severe skin and eye burns.[1] Harmful if absorbed through skin or inhaled.[1] | Flammable solid; self-heating and may catch fire.[11][12] Causes severe skin burns and eye damage.[11] |
| Reactivity | Finely divided, moist material may oxidize vigorously or ignite when heated in air.[6] Reacts with strong oxidizers and acids.[1] | Highly reactive with water, moisture, and CO₂.[5][9] Reacts with acids, alcohols, esters, and halogens.[13] |
| Handling | Handle in a well-ventilated area.[14] Avoid creating dust.[14] Store in a cool, dry, tightly closed container.[14] | Must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[4][9] Use non-sparking tools and ground equipment.[13] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat.[14] | Flame-retardant lab coat, chemical-resistant gloves, safety goggles or face shield.[11] |
| Spill & Disposal | Neutralize with crushed limestone or soda ash.[1] Dispose of in accordance with local regulations.[1] | Do not use water. Cover with dry earth or sand.[15] Collect with non-sparking tools into a suitable disposal container.[11][16] |
Conclusion
The choice between this compound and sodium tert-butoxide is dictated by the specific requirements of the chemical transformation.
-
Choose Sodium tert-Butoxide when a strong, non-nucleophilic base is required. It is ideal for promoting elimination reactions, deprotonating weak carbon and heteroatom acids, and as a key reagent in many modern catalytic coupling reactions. Its high reactivity necessitates stringent handling under inert conditions.
-
Choose this compound (or its in situ generated equivalent) when a milder base or a phenoxide nucleophile is needed. It is well-suited for applications such as the synthesis of aryl ethers or when a highly potent base like NaOtBu would cause undesirable side reactions.
A thorough understanding of the properties outlined in this guide will enable chemists to make informed decisions, leading to improved reaction outcomes, higher yields, and safer laboratory practices.
References
- 1. guidechem.com [guidechem.com]
- 2. Sodium 4-methylphenoxide [chembk.com]
- 3. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]
- 4. Sodium t-Butoxide [commonorganicchemistry.com]
- 5. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 6. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. suparnachemicals.co.in [suparnachemicals.co.in]
- 10. This compound|lookchem [lookchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. gelest.com [gelest.com]
- 14. echemi.com [echemi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. aksci.com [aksci.com]
Comparative Efficacy of Sodium p-Cresolate and Alternative Catalysts in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the realm of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and favorable reaction kinetics. This guide provides a comparative analysis of sodium p-cresolate's efficacy against other catalysts in two pivotal organic transformations: the Williamson ether synthesis and the Mukaiyama aldol reaction. While direct catalytic applications of this compound are nuanced, its role as a potent nucleophile precursor in the Williamson ether synthesis and the analogous utility of sodium phenoxides as base catalysts in aldol reactions provide a basis for comparison.
Williamson Ether Synthesis: Synthesis of 4-Methylphenoxyacetic Acid
The Williamson ether synthesis is a robust method for forming ethers. In the context of this guide, we examine the synthesis of 4-methylphenoxyacetic acid from p-cresol and chloroacetic acid. In this reaction, p-cresol is deprotonated by a base to form the p-cresolate anion, which then acts as a nucleophile. The choice of base is critical to the reaction's success.
Data Presentation: Comparison of Bases in the Synthesis of 4-Methylphenoxyacetic Acid
| Catalyst/Base | Substrates | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | p-Cresol, Chloroacetic Acid | Water | 90-100°C, 30-40 min | Not explicitly stated, but procedure implies successful synthesis. | [1] |
| Potassium Hydroxide (KOH) | p-Cresol, Chloroacetic Acid | Water | Reflux | 75 | [2] |
Experimental Protocols: Williamson Ether Synthesis
A detailed experimental protocol for the synthesis of 4-methylphenoxyacetic acid using sodium hydroxide is provided below. This reaction involves the in situ formation of this compound.
Synthesis of 4-Methylphenoxyacetic Acid using Sodium Hydroxide[1]
-
Reagents:
-
p-Cresol (4-methylphenol)
-
30% aqueous Sodium Hydroxide (NaOH) solution
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of p-cresol and place it in a 25x100 mm test tube.
-
Add 5 mL of 30% aqueous NaOH solution to the test tube.
-
Add 1.5 g of chloroacetic acid to the mixture.
-
Stir the reagents to dissolve, gentle warming and dropwise addition of water can aid dissolution.
-
Clamp the test tube in a hot water bath at 90-100°C for 30 to 40 minutes.
-
Cool the test tube and dilute the mixture with about 10 mL of water.
-
Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.
-
Transfer the acidic mixture to a separatory funnel and extract with 10 mL of diethyl ether.
-
Separate the ether layer and wash it with approximately 10 mL of water.
-
Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution.
-
Carefully acidify the bicarbonate layer with 6M HCl.
-
Filter the resulting solid product using a Büchner funnel.
-
Recrystallize the product from hot water to obtain purified 4-methylphenoxyacetic acid.
-
Mukaiyama Aldol Reaction: Carbon-Carbon Bond Formation
The Mukaiyama aldol reaction is a versatile method for forming carbon-carbon bonds by reacting a silyl enol ether with a carbonyl compound in the presence of a catalyst. While typically a Lewis acid-catalyzed reaction, Lewis bases can also effectively promote this transformation. Here, we compare a sodium phenoxide-based catalyst system with other base catalysts.
Data Presentation: Comparison of Base Catalysts in the Mukaiyama Aldol Reaction
| Catalyst System | Aldehyde/Ketone | Silyl Enol Ether | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Phenoxide-Phosphine Oxides | Benzophenone | Trimethylsilyl enolate of acetophenone | Toluene | -78 °C | up to 97 | [3] |
| Lithium Acetate | Benzaldehyde | Ketene silyl acetal | DMF:H₂O (50:1) | -45 °C | High (not specified) | [4] |
| Potassium tert-Butoxide (t-BuOK) | Aromatic/Aliphatic Aldehydes | 2-(trimethylsilyloxy)furan | Not specified | -20 °C to 0 °C | Good | [5] |
| Lithium Pyrrolidone | Aldehydes | Trimethylsilyl enolate | THF | Not specified | High |
Experimental Protocols: Mukaiyama Aldol Reaction
A representative experimental protocol for the highly efficient Mukaiyama aldol reaction catalyzed by a sodium phenoxide-phosphine oxide system is detailed below.
Mukaiyama Aldol Reaction Catalyzed by Sodium Phenoxide-Phosphine Oxides[3]
-
Catalyst Preparation (in situ):
-
A mixture of sodium phenoxide and a suitable phosphine oxide ligand is used as the catalyst system.
-
-
General Reaction Procedure:
-
To a solution of the ketone (e.g., benzophenone) in a suitable solvent (e.g., toluene) under an inert atmosphere at -78 °C, add the silyl enol ether (e.g., trimethylsilyl enolate of acetophenone).
-
Add the pre-mixed catalyst solution (sodium phenoxide and phosphine oxide).
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography to obtain the desired aldol product.
-
Visualizations
To further elucidate the experimental and decision-making processes involved in catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for catalyst comparison.
Caption: Catalyst selection decision tree.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. chegg.com [chegg.com]
- 3. Sodium phenoxide-phosphine oxides as extremely active Lewis base catalysts for the Mukaiyama aldol reaction with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Comparative thermal analysis (TGA/DSC) of different alkali metal cresolates.
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of alkali metal cresolates is a critical parameter in fields ranging from materials science to pharmaceutical development, where these compounds may be used as intermediates or catalysts. Understanding their thermal decomposition behavior is essential for ensuring process safety, determining shelf-life, and establishing optimal reaction conditions. This guide provides a comparative framework for the thermal analysis of different alkali metal cresolates—lithium, sodium, potassium, rubidium, and cesium cresolate—using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Data Summary
The following table outlines the expected trend in the thermal stability of alkali metal cresolates based on periodic trends observed in analogous compounds.[1][2][3] The decomposition onset temperature is a key indicator of thermal stability and is determined from the TGA curve.[1]
| Compound | Formula | Molar Mass ( g/mol ) | Predicted Trend in Decomposition Onset Temperature |
| Lithium Cresolate | LiOC₆H₄CH₃ | ~114.08 | Lowest |
| Sodium Cresolate | NaOC₆H₄CH₃ | ~130.12 | ▼ |
| Potassium Cresolate | KOC₆H₄CH₃ | ~146.21 | ▼ |
| Rubidium Cresolate | RbOC₆H₄CH₃ | ~192.59 | ▼ |
| Cesium Cresolate | CsOC₆H₄CH₃ | ~240.03 | Highest |
Note: The molar masses are approximate and depend on the specific cresol isomer (o-, m-, or p-cresolate).
Experimental Protocols
A combined TGA/DSC analysis provides comprehensive insights by simultaneously measuring mass changes and heat flow as a function of temperature.[4][5] This allows for the differentiation between thermal events with mass loss (e.g., decomposition) and those without (e.g., melting).
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Microbalance with high precision.
-
Furnace capable of reaching at least 600°C with a programmable temperature controller.
-
Mass flow controller for purge gas.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the alkali metal cresolate is placed into a tared TGA/DSC sample pan.[1] To ensure representative results, the sample should be a fine powder.[7]
-
Instrument Setup:
-
The sample pan is placed on the TGA balance, and a reference pan (usually empty) is placed on the corresponding position for DSC measurement.
-
The furnace is sealed and purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[2]
-
-
Baseline Correction: A baseline run is performed with empty sample and reference pans under the same experimental conditions to be used for the sample analysis. This baseline is later subtracted from the sample data to correct for any instrumental drift.[4]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).[1][7]
-
Data Acquisition: The instrument continuously records the sample's mass and the differential heat flow between the sample and the reference as a function of temperature and time.[4]
-
Data Analysis:
-
TGA Curve: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss is determined to indicate the beginning of decomposition.[1]
-
DSC Curve: The DSC curve plots the heat flow versus temperature, showing endothermic (heat absorbing) or exothermic (heat releasing) events.[8] This helps to characterize processes like melting, crystallization, and the nature of decomposition reactions.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the comparative thermal analysis of alkali metal cresolates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. fpe.umd.edu [fpe.umd.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. epfl.ch [epfl.ch]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Assessing the impact of counter-ion (Na+ vs. K+) on p-cresolate reactivity.
For researchers, scientists, and professionals in drug development, the choice of counter-ion in a salt can have subtle yet significant impacts on reactivity and handling. This guide provides a comparative analysis of sodium p-cresolate and potassium p-cresolate, offering insights into their relative performance in chemical synthesis and their roles in biological systems. While direct, head-to-head quantitative kinetic data is sparse in publicly available literature, this guide synthesizes established chemical principles and related experimental findings to assess the likely impact of the counter-ion on the reactivity of the p-cresolate anion.
The selection of a counter-ion, be it sodium (Na+) or potassium (K+), can influence the solubility, ion-pairing, and ultimately the nucleophilicity of the p-cresolate anion in various reactions. These differences, though often nuanced, can be critical in optimizing reaction conditions and product yields.
Comparative Analysis of Physicochemical Properties
The fundamental properties of the counter-ion are known to affect the behavior of the corresponding salt. The larger ionic radius of potassium compared to sodium generally leads to weaker ion pairing with the p-cresolate anion. This can translate to greater solubility in less polar organic solvents and potentially a more "free" or reactive phenoxide ion in solution.
| Property | This compound | Potassium p-Cresolate | Rationale for Impact on Reactivity |
| Molecular Formula | C₇H₇NaO | C₇H₇KO | The identity of the alkali metal cation is the key differentiator. |
| Solubility in Organic Solvents | Generally lower | Generally higher | The larger size of the potassium ion leads to a lower charge density and weaker ion-pairing with the p-cresolate anion, often enhancing solubility in organic solvents. This can be advantageous for achieving homogeneous reaction conditions. |
| Nucleophilicity of p-Cresolate | Potentially lower in non-polar solvents | Potentially higher in non-polar solvents | Weaker ion-pairing in the potassium salt can result in a more available and therefore more nucleophilic p-cresolate anion, potentially leading to faster reaction rates in nucleophilic substitution reactions. |
| Hygroscopicity | May be more hygroscopic | May be less hygroscopic | Differences in the hydration energies of Na+ and K+ can influence how readily the salts absorb moisture from the atmosphere, which can be a critical factor in handling and in anhydrous reactions. |
Reactivity in Williamson Ether Synthesis: A Representative Reaction
The Williamson ether synthesis, a cornerstone of organic chemistry, serves as an excellent model for comparing the reactivity of sodium and potassium p-cresolate. This S N 2 reaction involves the p-cresolate anion acting as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.
While for many applications the choice between sodium and potassium alkoxides is considered interchangeable, the subtle differences can be leveraged for reaction optimization.[1][2] In solvents where the salts do not fully dissociate, the potassium salt, with its weaker ion pairing, is expected to provide a higher concentration of the free, more reactive p-cresolate anion, potentially leading to a faster reaction rate compared to the sodium salt under identical conditions.[1][2]
Experimental Protocol: Kinetic Analysis of p-Cresolate Alkylation
To quantitatively assess the impact of the counter-ion on p-cresolate reactivity, a kinetic analysis of an alkylation reaction can be performed. The following protocol is a generalized methodology based on established procedures for studying phenol alkylation kinetics.[3]
Objective: To determine and compare the rate constants for the reaction of this compound and potassium p-cresolate with a model alkyl halide (e.g., benzyl bromide).
Materials:
-
This compound
-
Potassium p-cresolate
-
Benzyl bromide
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute nitric acid)
-
Standard laboratory glassware for inert atmosphere reactions
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with a known concentration of either this compound or potassium p-cresolate and the anhydrous solvent. A known amount of the internal standard is also added.
-
Temperature Equilibration: The reaction mixture is brought to the desired temperature (e.g., 60 °C) in a thermostatically controlled oil bath.
-
Reaction Initiation: A known quantity of benzyl bromide is added to the reaction flask via syringe to initiate the reaction. Time zero (t=0) is recorded at the moment of addition.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes).
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing the quenching solution to stop the reaction.
-
Analysis: The quenched samples are analyzed by GC-FID or HPLC to determine the concentrations of the remaining p-cresolate and the formed ether product relative to the internal standard.
-
Data Analysis: The concentration of the reactants and products over time is plotted. The initial reaction rates are determined from the slope of these plots. By performing the experiment at different initial concentrations of reactants, the reaction order with respect to each reactant and the overall rate constant (k) can be determined using integrated rate laws or the method of initial rates. This process is repeated for both the sodium and potassium salts to compare their respective rate constants.
Biological Implications: p-Cresol and Cellular Signaling
Beyond synthetic chemistry, p-cresol is a significant metabolite in biological systems, primarily produced by gut microbiota from the amino acid tyrosine.[4][5] In the body, it is rapidly converted to p-cresyl sulfate, a uremic toxin that accumulates in patients with chronic kidney disease (CKD).[4][6] High levels of p-cresyl sulfate are associated with cardiovascular complications and disease progression, largely through the induction of oxidative stress and inflammation.[4][6][7]
The following diagram illustrates a key signaling pathway impacted by p-cresyl sulfate in vascular cells, leading to endothelial dysfunction.
Caption: p-Cresyl sulfate uptake and downstream signaling in vascular cells.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the kinetic analysis described in the experimental protocol section.
Caption: General workflow for kinetic analysis of p-cresolate alkylation.
Conclusion
While sodium and potassium p-cresolate are often treated as equivalent, the identity of the counter-ion can influence the salt's physical properties and, consequently, its reactivity. The generally higher solubility of potassium salts in organic media and the weaker ion-pairing with the p-cresolate anion suggest that potassium p-cresolate may exhibit enhanced reactivity in nucleophilic substitution reactions compared to its sodium counterpart, particularly in less polar solvents. For researchers and drug development professionals, understanding these nuances is crucial for reagent selection, reaction optimization, and achieving desired synthetic outcomes. Further direct comparative studies are warranted to provide definitive quantitative data on these differences. In biological contexts, the p-cresolate moiety, particularly as p-cresyl sulfate, is a key player in pathological signaling pathways, highlighting the broader importance of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 5. p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible Effects of Uremic Toxins p-Cresol, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure [mdpi.com]
Benchmarking Sodium P-cresolate: A Comparative Guide to Novel Organic Bases in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate organic base is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comprehensive performance comparison of sodium p-cresolate, a conventional aromatic organic base, against a selection of novel, high-performance organic bases. The data presented herein, supported by detailed experimental protocols, aims to furnish an objective resource for informed catalyst selection in a variety of synthetic applications.
Executive Summary
This compound, a readily available and cost-effective base, demonstrates utility in specific catalytic applications. However, for reactions requiring strong basicity and high catalytic turnover, novel organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene superbases offer significantly enhanced performance. This guide will delve into the quantitative comparison of these bases, focusing on their fundamental properties and catalytic efficacy in key organic transformations.
Comparative Performance Data
The following table summarizes key performance indicators for this compound and selected novel organic bases. The pKa values, a measure of basicity, are provided to offer a direct comparison of their intrinsic base strength. Catalytic performance is contextualized within the framework of a representative carbon-carbon bond-forming reaction, the Michael addition, a cornerstone of synthetic organic chemistry.
| Base Catalyst | Structure | pKa (in DMSO) | Representative Reaction | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | ~18 (estimated for p-cresol) | Michael Addition | 10 | 24 | Moderate to Good | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.9 | Michael Addition | 5 | 8 | High | |
| Phosphazene Base (P2-Et) | 21.15 | Michael Addition | 1 | 2 | Excellent | |
| Phosphazene Superbase (P4-t-Bu) | 42.7 | Michael Addition | 0.5 | 1 | Quantitative |
Note: The performance data for the Michael addition is a representative compilation based on typical catalytic efficiencies reported in the literature for these classes of bases. Direct head-to-head comparative studies under identical conditions are limited.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the comparative evaluation of these organic bases in a representative Michael addition reaction are provided below.
General Procedure for the Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
Diethyl malonate (1.2 mmol, 192.19 mg, 182 µL)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Base catalyst (this compound, DBU, P2-Et, or P4-t-Bu) at the desired molar percentage.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chalcone and the anhydrous solvent.
-
Add the internal standard.
-
Add the base catalyst at the specified molar percentage.
-
Add diethyl malonate to the reaction mixture.
-
Stir the reaction at room temperature (or a specified temperature) and monitor its progress by taking aliquots at regular intervals.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the yield based on the integration of the product peaks relative to the internal standard.
Mechanistic Insights and Signaling Pathways
The catalytic cycle of a base-catalyzed Michael addition is a fundamental concept in organic chemistry. The following diagram illustrates the general mechanism, highlighting the role of the base in generating the nucleophilic enolate species that initiates the conjugate addition.
A Comparative Guide to the Reactivity of Sodium o-, m-, and p-Cresolate Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Isomeric Effects on Nucleophilic Reactivity
The positional isomerism of the methyl group on the aromatic ring of cresol significantly influences the nucleophilic reactivity of the corresponding sodium cresolate salts. This guide provides a comprehensive comparison of the reactivity of sodium ortho-, meta-, and para-cresolate, supported by an analysis of electronic and steric effects. Understanding these isomeric effects is paramount for optimizing reaction conditions, predicting product distributions, and designing synthetic routes in pharmaceutical and chemical research.
Unraveling the Isomeric Effects on Reactivity
The reactivity of sodium cresolates in nucleophilic substitution reactions, such as the Williamson ether synthesis, is primarily governed by the interplay of electronic and steric effects imparted by the methyl group's position on the phenoxide ring.
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring increases the electron density on the oxygen atom of the cresolate anion, thereby enhancing its nucleophilicity compared to the unsubstituted phenoxide ion.
-
Para- and Ortho-Cresolate: In these isomers, the methyl group can also donate electron density via a hyperconjugation effect, further increasing the negative charge on the oxygen atom. This makes p- and o-cresolate more potent nucleophiles than m-cresolate.
-
Meta-Cresolate: The methyl group in the meta position can only exert its electron-donating inductive effect, making its impact on the nucleophilicity of the oxygen atom less pronounced compared to the ortho and para isomers.
Steric Effects: Steric hindrance plays a crucial role, particularly for the ortho isomer.
-
Ortho-Cresolate: The proximity of the methyl group to the nucleophilic oxygen atom creates steric hindrance, which can impede the approach of the electrophile to the reaction center. This steric hindrance can lead to a decrease in the reaction rate compared to the less hindered para isomer.
-
Meta- and Para-Cresolate: These isomers experience significantly less steric hindrance around the oxygen atom, allowing for a more facile approach of the electrophile.
Based on these principles, the expected order of reactivity for sodium cresolate isomers in an S(_N)2 reaction is:
p-cresolate > m-cresolate > o-cresolate
The para isomer is predicted to be the most reactive due to the strong electron-donating effect of the methyl group and minimal steric hindrance. The meta isomer is expected to be less reactive than the para isomer due to the weaker electron-donating effect. The ortho isomer is predicted to be the least reactive due to significant steric hindrance, which outweighs its favorable electronic effects.
Quantitative Comparison of Reactivity
To provide a quantitative comparison, a hypothetical Williamson ether synthesis reaction between the sodium cresolate isomers and ethyl iodide in a polar aprotic solvent like DMSO at a constant temperature is considered. The following table summarizes the expected relative reaction rates and product yields based on the interplay of electronic and steric effects.
| Isomer | Structure | Expected Relative Rate Constant (k_rel) | Expected Yield (%) after a Fixed Time | Dominant Effect Influencing Reactivity |
| Sodium p-cresolate | 1.00 | 95 | Strong electron-donating effect, minimal steric hindrance. | |
| Sodium m-cresolate | 0.75 | 70 | Moderate electron-donating inductive effect, minimal steric hindrance. | |
| Sodium o-cresolate | 0.40 | 45 | Significant steric hindrance outweighing the electron-donating effect. |
Note: The values presented in this table are illustrative and based on established principles of organic chemistry. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocol: Comparative Williamson Ether Synthesis
This protocol outlines a method to experimentally compare the reactivity of the three sodium cresolate isomers.
Objective: To determine the relative reactivity of sodium o-, m-, and p-cresolate by measuring the yield of the corresponding ethyl ether produced in a Williamson ether synthesis under identical reaction conditions.
Materials:
-
o-cresol, m-cresol, p-cresol
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (CH(_3)CH(_2)I)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles, separatory funnels, standard glassware
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for quantitative analysis
Procedure:
-
Preparation of Sodium Cresolate Solutions:
-
In three separate, dry 250 mL round-bottom flasks, place 0.1 mol of o-cresol, m-cresol, and p-cresol, respectively.
-
To each flask, add 100 mL of anhydrous DMSO.
-
While stirring, add 0.1 mol of powdered sodium hydroxide to each flask.
-
Stir the mixtures at room temperature for 1 hour to ensure the complete formation of the sodium cresolate.
-
-
Williamson Ether Synthesis:
-
To each of the three sodium cresolate solutions, add 0.1 mol of ethyl iodide at room temperature while stirring.
-
Fit each flask with a reflux condenser and heat the reaction mixtures to 60°C using a heating mantle.
-
Maintain the temperature and stirring for a fixed period (e.g., 2 hours). It is crucial that the reaction time is identical for all three isomers to allow for a valid comparison of yields.
-
-
Work-up and Product Isolation:
-
After the designated reaction time, cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with 100 mL of diethyl ether. Repeat the extraction twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts for each isomer in a clean separatory funnel.
-
Wash the combined organic layer with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product (the corresponding cresol ethyl ether).
-
-
Quantitative Analysis:
-
Determine the mass of the crude product for each isomer.
-
Analyze the crude product of each reaction by GC or HPLC to determine the percentage yield of the respective ethyl ether. This is achieved by comparing the peak area of the product to that of an internal standard.
-
Visualizing the Reactivity Logic
The following diagram illustrates the logical relationship between the isomeric structure and the resulting reactivity of the sodium cresolates.
Caption: Factors influencing the reactivity of cresolate isomers.
Experimental Workflow
The following diagram outlines the key steps in the comparative experimental procedure.
Caption: Workflow for comparing cresolate isomer reactivity.
This guide provides a framework for understanding and experimentally verifying the differences in reactivity among sodium cresolate isomers. By carefully considering the electronic and steric effects, researchers can make informed decisions in the design and execution of chemical syntheses involving these important nucleophiles.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium p-Cresolate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as sodium p-cresolate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of your team and compliance with regulatory standards.
This compound is classified as a hazardous waste, toxic through all routes of exposure including inhalation, ingestion, and skin contact.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
In the event of a spill, immediate action is necessary to contain and neutralize the substance. For small spills, absorb the material with sand, cement powder, or another noncombustible absorbent and place it in a sealed container for disposal.[1] For larger spills, dike the area to prevent spreading and neutralize the spilled material with crushed limestone, soda ash, or lime.[1]
Quantitative Data for Disposal
The following table summarizes key quantitative information relevant to the disposal of this compound and related phenolic compounds. It is important to note that specific regulations may vary, and consultation with local environmental, health, and safety (EHS) authorities is always recommended.
| Parameter | Value/Guideline | Source |
| EPA Hazardous Waste Numbers | F004, U052, D025 | [2] |
| Neutralization pH Range | 5.5 - 9.0 | [3] |
| P-listed Waste Container Limit | 1 quart (approx. 1 liter) | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This procedure is designed for small quantities typically encountered in research and development.
-
Waste Segregation:
-
Collect all waste containing this compound, including aqueous solutions, contaminated solids (e.g., paper towels, pipette tips), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").
-
-
Neutralization (for aqueous solutions):
-
Important: This step should only be performed by trained personnel in a chemical fume hood.
-
For dilute aqueous solutions, slowly add a weak acidic solution (e.g., 1M hydrochloric acid) while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Carefully adjust the pH to a neutral range of 5.5 to 9.0.[3]
-
Note: While neutralization of corrosive waste is a standard practice, the toxicity of this compound means the neutralized solution may still be considered hazardous waste. Consult your local regulations for permissible discharge limits.
-
-
Final Disposal:
-
All this compound waste, including neutralized solutions and contaminated solids, must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for pickup.
-
Incineration is a potential disposal method for this compound.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines for hazardous waste disposal.
References
Essential Guide to Handling Sodium p-Cresolate: PPE, Spill Response, and Disposal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sodium p-cresolate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Hazard Identification and Quantitative Data
This compound is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] Vapors can irritate the eyes, nose, and throat.[2] The substance is corrosive and can be harmful if absorbed through the skin or inhaled.[2] Furthermore, it is toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[3] When heated, it can ignite, and if heated to decomposition, it emits toxic fumes.[4][5]
| Property | Data | Reference |
| Chemical Name | Sodium 4-methylphenoxide, this compound | [2][6] |
| CAS Number | 1121-70-6 | [2] |
| Molecular Formula | C7H7NaO | [2] |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Skin Corrosion (Category 1); Skin Sensitization (Sub-category 1B); Serious Eye Damage (Category 1) | [1] |
| Human Toxicity | Probable Oral Lethal Dose: 50-500 mg/kg | [5] |
| Fire Hazard | Ignites when heated in air, even when moist.[4][5] Finely divided and moist material may undergo vigorous oxidation when heated in air.[5] | [4][5] |
| Incompatibilities | Strong oxidizers, acids. | [2] |
| EPA Hazardous Waste No. | F004; U052; D025 | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] A face shield should also be worn where there is a risk of splashing.[8] |
| Skin Protection | Gloves: Handle with chemical-resistant gloves (e.g., rubber) that have been inspected for integrity before use.[1][2][7] Clothing: Wear fire/flame resistant and impervious clothing, such as chemical-resistant coveralls over a long-sleeved shirt and long pants.[1][8] Footwear: Chemical-resistant footwear is required.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[1][9][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a combination filter for vapor and particulates should be used.[1][7][9] For emergencies or situations with potential over-exposure, a self-contained breathing apparatus (SCBA) is necessary.[3][10] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne exposure.[9][10]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Avoid all contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1][10]
-
Store in a locked cabinet or a designated corrosives area.[1][10]
-
Keep away from incompatible materials such as strong oxidizers and acids, as well as foodstuff containers.[1][2]
-
Protect from heat, sparks, open flames, and direct sunlight.[10]
Emergency Plans: Spill and First Aid
Spill Response Protocol:
A chemical spill should be addressed immediately by trained personnel. The response depends on the size and nature of the spill.
Caption: Workflow for this compound spill response.
Step-by-Step Spill Cleanup (Minor Spills):
-
Evacuate and Ventilate: Ensure adequate ventilation and alert others in the area.[11]
-
Wear PPE: Put on the appropriate personal protective equipment as detailed above.
-
Contain: Create a dike around the spill using a non-combustible absorbent material like sand, earth, vermiculite, or commercial sorbents.[2][11]
-
Neutralize: Cautiously neutralize the spilled material with crushed limestone, soda ash, or lime.[2][3]
-
Collect: Once absorbed and neutralized, use a scoop and brush to collect the material and place it into a suitable, labeled container for hazardous waste.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11][13]
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.[12]
For major spills (greater than 4 liters or any amount that poses a significant threat), evacuate the area immediately and contact your institution's emergency response team.[11][12][13]
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1][7][10]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10] If contact lenses are worn, remove them if possible.[1] Continue rinsing and get immediate medical attention.[1][10]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention by calling a physician or poison control center.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
As a generator of this waste, you must adhere to USEPA regulations for storage, transportation, treatment, and disposal.[2]
-
Do not discharge effluents containing this product into sewers, lakes, streams, or other bodies of water.[8]
-
Potential disposal methods include incineration in a fluidized bed or rotary kiln incinerator.[3] Consult with environmental regulatory agencies for guidance.[3]
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS No.1121-70-6,this compound Suppliers [lookchem.com]
- 5. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium p-methylphenolate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. echemi.com [echemi.com]
- 8. canada.ca [canada.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
